PKM2-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[[1-[2-(3-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-17-8-7-11-19(14-17)26-23(29)16-28-21-13-6-5-12-20(21)27-22(28)15-25-24(30)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,30)(H,26,29) |
InChI Key |
WHDGUNNOYHJPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
PKM2-IN-9: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, playing a pivotal role in the Warburg effect. Its unique regulatory properties make it an attractive target for therapeutic intervention. PKM2-IN-9 has been identified as a potent inhibitor of PKM2, presenting a promising avenue for cancer research and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, based on the established roles of PKM2 inhibitors. It details the molecular interactions, effects on cellular metabolism and signaling pathways, and the experimental protocols required for its characterization.
Introduction to PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In mammals, the M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and other proliferating tissues. Unlike the constitutively active M1 isoform found in most differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to modulate glycolytic flux to support not only energy production but also the synthesis of macromolecules necessary for rapid cell proliferation.
In its less active dimeric form, PKM2 slows the conversion of PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway for amino acid and lipid production. This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancers.
This compound: A Pyruvate Kinase M2 Inhibitor
This compound is a small molecule identified as a potent inhibitor of PKM2. At a concentration of 50 μM, it has been shown to inhibit PKM2 activity by 75%[1]. As an inhibitor, this compound is expected to stabilize the low-activity dimeric form of the enzyme, thereby disrupting the metabolic advantages conferred by PKM2 in cancer cells.
Postulated Mechanism of Action
The primary mechanism of action of PKM2 inhibitors like this compound involves the suppression of the final step of glycolysis. By inhibiting PKM2, these compounds are expected to:
-
Reduce the rate of glycolysis: This leads to a decreased production of pyruvate and, consequently, lactate.
-
Deplete cellular ATP levels: By blocking the ATP-generating step of glycolysis, PKM2 inhibitors can induce an energy crisis within the cancer cell.
-
Induce accumulation of glycolytic intermediates: This can lead to metabolic stress and feedback inhibition of upstream glycolytic enzymes.
-
Promote apoptosis and inhibit cell proliferation: The combined effects of energy depletion and metabolic disruption can trigger programmed cell death and halt the growth of cancer cells.
Quantitative Data on PKM2 Inhibitors
While specific quantitative data for this compound is limited to the reported inhibition rate, the following table summarizes typical data obtained for other well-characterized PKM2 inhibitors. This provides a framework for the expected potency and efficacy of compounds in this class.
| Compound | Target | IC50 (μM) | Ki (μM) | Cell Line(s) | Effect | Reference(s) |
| This compound | PKM2 | Not Reported | Not Reported | Not Reported | 75% inhibition at 50 μM | [1] |
| Shikonin | PKM2 | ~0.5 - 5 | Not Reported | Various | Induces apoptosis, inhibits glycolysis | [2] |
| Compound 3 | PKM2 | ~10 | Not Reported | H1299 (Lung) | Decreases glycolysis rate | [3] |
| Ellagic Acid | PKM2 | 4.20 | 5.06 (Competitive) | Not Reported | Cytotoxicity (IC50 = 20 μM) | [4] |
| Silibinin | PKM2 | 0.91 | 0.61 (Competitive) | Not Reported | Not Reported | |
| Curcumin | PKM2 | 1.12 | 1.20 (Non-competitive) | Not Reported | Not Reported | |
| Resveratrol | PKM2 | 3.07 | 7.34 (Non-competitive) | Not Reported | Not Reported |
Signaling Pathways Modulated by PKM2 Inhibition
Inhibition of PKM2 is expected to impact several key signaling pathways that are crucial for cancer cell survival and proliferation.
Glycolysis and Metabolism
The most direct effect of this compound is the inhibition of glycolysis. This leads to a reduction in pyruvate, lactate, and ATP production. The accumulation of upstream metabolites can have further downstream consequences on cellular metabolism.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment [mdpi.com]
In-Depth Technical Guide: The Function and Therapeutic Potential of PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Core Summary
PKM2-IN-9 is a potent inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme implicated in cancer metabolism. While detailed public data on this compound is limited, this guide synthesizes available information and provides a comprehensive overview of the broader context of PKM2 inhibition as a therapeutic strategy. This compound demonstrates significant inhibition of PKM2 activity, suggesting its potential as a tool to probe the metabolic vulnerabilities of cancer cells and as a lead compound for drug development. This document outlines the function of PKM2, the rationale for its inhibition, available data on related inhibitors, and detailed experimental protocols relevant to the study of such compounds.
Introduction to Pyruvate Kinase M2 (PKM2)
Pyruvate Kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2. While most differentiated, healthy tissues predominantly express the highly active PKM1 isoform, a wide variety of solid tumors exhibit a metabolic shift, reverting to the expression of the embryonic PKM2 isoform.[1][2]
This isoform switching is a cornerstone of the "Warburg effect," a phenomenon where cancer cells favor aerobic glycolysis—producing lactate even in the presence of oxygen—over oxidative phosphorylation for energy production.[1][3] The preference for PKM2 in cancer cells is attributed to its unique regulatory properties. PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[2] In tumor cells, various signaling pathways promote the dimeric state, which slows down the glycolytic flux. This bottleneck leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis and the serine biosynthesis pathway for amino acid production.
Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for key oncogenic factors like HIF-1α, β-catenin, and STAT3, further promoting tumor growth, angiogenesis, and immune evasion.
The Rationale for PKM2 Inhibition
Given the central role of PKM2 in supporting the metabolic and signaling networks of cancer cells, its inhibition presents a compelling therapeutic strategy. By targeting PKM2, it is hypothesized that the anabolic growth advantage of cancer cells can be curtailed, leading to reduced proliferation and potentially increased cell death. Inhibition of PKM2 is expected to disrupt the delicate metabolic balance of cancer cells, making them more susceptible to other therapeutic interventions.
This compound: A Potent Inhibitor of PKM2
Quantitative Data on PKM2 Inhibitors
Due to the limited public data for this compound, the following table includes data for the well-characterized PKM2 inhibitor, PKM2-IN-1, to provide context and comparative values.
| Compound | Target | Assay Type | Result | Cell Line(s) | In Vivo Model |
| This compound | PKM2 | Enzymatic Inhibition | 75% inhibition at 50 µM | Not specified | Not specified |
| PKM2-IN-1 | PKM2 | IC50 (Enzymatic) | 2.95 µM | - | - |
| PKM1 | IC50 (Enzymatic) | 16.71 µM | - | - | |
| PKLR | IC50 (Enzymatic) | 8.2 µM | - | - | |
| Various Cancer | Cytotoxicity (IC50) | HCT116: 0.18 µM, HeLa: 0.29 µM, H1299: 1.56 µM | HCT116, HeLa, H1299 | - | |
| Ovarian Cancer | Apoptosis/Autophagy | Induction at 1, 2.5, and 5 µM | SKOV3 | - | |
| Ovarian Cancer | Tumor Growth | Reduction at 5 mg/kg | SKOV3 mouse xenograft |
Signaling Pathways Modulated by PKM2 Inhibition
Inhibition of PKM2 is expected to impact several critical signaling pathways that are aberrantly regulated in cancer.
Glycolysis and Anabolic Pathways
The primary and most direct effect of PKM2 inhibition is the disruption of glycolysis. This leads to a decreased production of pyruvate and ATP and an accumulation of upstream glycolytic intermediates. The long-term consequence of this metabolic disruption is the starvation of anabolic pathways that rely on these intermediates for the synthesis of nucleotides, lipids, and amino acids necessary for cell growth and proliferation.
Caption: Inhibition of PKM2 by this compound disrupts glycolysis.
Nuclear Functions of PKM2
By inhibiting PKM2, it is plausible that its nuclear translocation and subsequent pro-oncogenic functions as a transcriptional co-activator are also attenuated. This would lead to the downregulation of genes involved in cell proliferation (e.g., Cyclin D1), angiogenesis (e.g., VEGF), and metabolic adaptation (e.g., GLUT1, LDHA).
Caption: this compound may block the nuclear functions of PKM2.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of PKM2 inhibitors like this compound.
PKM2 Enzymatic Inhibition Assay (Lactate Dehydrogenase-Coupled Assay)
This assay measures the production of pyruvate by PKM2, which is then converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
This compound or other test inhibitors
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Fructose-1,6-bisphosphate (FBP) (optional, as an activator)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
384-well, UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add a small volume of the diluted inhibitor or vehicle control (DMSO).
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the recombinant PKM2 enzyme to the reaction mixture.
-
Initiate the reaction by adding the PKM2-containing reaction mixture to the wells of the 384-well plate.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PKM2 and a loading control like GAPDH)
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in the supernatant by Western blotting.
-
A shift in the melting curve to higher temperatures in the presence of this compound compared to the vehicle control indicates target engagement.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo luminescent cell viability assay reagent
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
After the appropriate incubation time, measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound is a potent inhibitor of PKM2, a metabolic enzyme that is critically important for the growth and survival of many cancers. While specific data on this compound is emerging, the broader field of PKM2 inhibition holds significant promise for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other related compounds. Future research should focus on elucidating the precise mechanism of action of this compound, its selectivity profile, and its efficacy in preclinical cancer models. Such studies will be instrumental in validating PKM2 as a therapeutic target and advancing the development of targeted metabolic therapies for cancer.
References
The Discovery and Synthesis of PKM2-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PKM2-IN-9, a potent inhibitor of Pyruvate Kinase M2 (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is responsible for the conversion of glucose to pyruvate and the production of ATP.[1] In contrast to its isoform PKM1, which is found in most normal differentiated tissues, PKM2 is highly expressed in cancer cells.[2] This differential expression makes PKM2 an attractive target for cancer therapy. PKM2 can exist in a highly active tetrameric form and a less active dimeric form.[3] In cancer cells, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen.[3] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.[2] Therefore, inhibiting PKM2 is a promising strategy to disrupt cancer cell metabolism and induce cell death.
Discovery of this compound
This compound, also referred to as compound C1, was identified through a screening campaign for potent and selective inhibitors of PKM2. While the initial discovery and synthesis of the broader class of compounds to which this compound belongs have been detailed, the specific designation "this compound" is primarily used by commercial vendors. The seminal work by Ning et al. (2017) describes the discovery of novel naphthoquinone derivatives as inhibitors of PKM2, with one of the potent compounds from this series being identified as compound 3k, which corresponds to the commercially available this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The general synthetic scheme is outlined below.
References
- 1. CN102805860A - Pyruvate kinase 2 acetylation inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells [ijbs.com]
Unraveling the Identity of PKM2-IN-9: A Case of Conflicting Evidence in Pyruvate Kinase M2 Modulation
An in-depth investigation into the compound commercially known as PKM2-IN-9, purportedly a selective inhibitor of Pyruvate Kinase M2 (PKM2), has revealed a significant lack of corroborating scientific evidence in peer-reviewed literature. While vendor information describes this compound as a potent inhibitor, the available scientific data for compounds with similar nomenclature points towards activation of the enzyme. This discrepancy highlights a critical challenge in the translation of commercially available research compounds to well-documented scientific tools.
Pyruvate Kinase M2 is a key enzyme in cancer metabolism, playing a pivotal role in the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis.[1][2] This central role has made PKM2 an attractive target for therapeutic intervention, with both inhibitors and activators being explored for their potential to disrupt tumor metabolism.[3] Inhibitors aim to block the enzyme's activity, while activators seek to force it into its more active tetrameric state, thereby reversing the glycolytic phenotype.[1][4]
The Enigma of this compound
Commercial suppliers, such as MedchemExpress, list this compound (CAS 498568-75-5) as a potent inhibitor of PKM2, citing an inhibition rate of 75% at a concentration of 50 μM. The reference provided for this claim is a patent application, which does not undergo the same rigorous peer-review process as scientific journal articles. Extensive searches of peer-reviewed scientific databases for "this compound" or its associated CAS number have failed to yield any publications that validate its activity as a PKM2 inhibitor.
This lack of independent verification raises significant concerns about the compound's purported mechanism of action. Researchers and drug development professionals should exercise caution when utilizing compounds for which the primary evidence of activity is limited to vendor-supplied data and patent literature.
Contrasting Evidence: The Case for PKM2 Activation
In stark contrast to the claims surrounding this compound, a significant body of peer-reviewed literature describes small molecules that activate PKM2. Notably, a compound referred to as "compound 9" in a seminal 2012 study by Anastasiou and colleagues is a potent allosteric activator of PKM2. This class of activators works by stabilizing the active tetrameric form of the enzyme.
The activation of PKM2 is a well-documented therapeutic strategy. By forcing PKM2 into its tetrameric state, these activators can reverse the Warburg effect, increase oxidative phosphorylation, and thereby inhibit cancer cell proliferation.
The Glycolytic Pathway and PKM2's Role
To understand the significance of PKM2 modulation, it is essential to visualize its position in cellular metabolism. The following diagram illustrates the final steps of glycolysis and the central role of Pyruvate Kinase.
The Dichotomy of PKM2 Regulation: Inhibition vs. Activation
The therapeutic rationale for either inhibiting or activating PKM2 is rooted in the enzyme's unique regulatory properties. In cancer cells, PKM2 often exists in a less active dimeric form, which allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways essential for cell growth and proliferation.
The logical relationship between PKM2's oligomeric state and its activity, and the opposing strategies of inhibition and activation, are depicted below.
Experimental Protocols for Assessing PKM2 Activity
While specific, validated protocols for testing this compound as an inhibitor are absent from the scientific literature, general methodologies for measuring PKM2 activity are well-established. These assays are crucial for characterizing any potential modulator of the enzyme.
Lactate Dehydrogenase (LDH) Coupled Assay
This is a common spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Protocol Outline:
-
Reaction Mixture Preparation: A buffer containing Tris-HCl, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), and NADH is prepared.
-
Enzyme and Inhibitor Incubation: Recombinant PKM2 enzyme is pre-incubated with the test compound (e.g., a potential inhibitor) for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of LDH.
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of NADH consumption is calculated to determine PKM2 activity. The IC50 value for an inhibitor can be determined by measuring the activity at various inhibitor concentrations.
Kinase-Glo Luminescence Assay
This assay measures the amount of ATP produced by the PKM2 reaction. The ATP is then used in a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is directly proportional to the PKM2 activity.
Protocol Outline:
-
PKM2 Reaction: Recombinant PKM2 is incubated with ADP, PEP, and the test compound in a suitable buffer.
-
ATP Detection: After a set incubation time, the Kinase-Glo reagent, containing luciferase and luciferin, is added.
-
Data Acquisition: The luminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence intensity is used to determine the amount of ATP produced and thus the PKM2 activity. IC50 values can be calculated from dose-response curves.
The workflow for screening and validating a potential PKM2 inhibitor is illustrated in the following diagram.
Conclusion: A Call for Rigorous Validation
The case of this compound serves as a crucial reminder of the importance of rigorous scientific validation for research compounds. While commercial availability can accelerate research, it is incumbent upon the scientific community to critically evaluate the evidence supporting the purported activity of these molecules. The significant discrepancy between the vendor-supplied information for this compound and the peer-reviewed literature on PKM2 modulators underscores the necessity of independent experimental verification.
For researchers interested in targeting PKM2, a wealth of information is available on well-characterized activators and other inhibitors. A thorough review of the peer-reviewed literature is the most reliable starting point for selecting appropriate chemical tools to probe the function of this important metabolic enzyme. Until such time as independent, peer-reviewed data becomes available to substantiate the claims of its inhibitory activity, the use of this compound as a selective PKM2 inhibitor should be approached with a high degree of skepticism.
References
- 1. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 2. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PKM2-IN-9 in the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Warburg effect, characterized by a metabolic shift towards aerobic glycolysis, is a hallmark of cancer. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in this metabolic reprogramming. PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, supporting rapid cell proliferation.[1] Consequently, PKM2 has emerged as a promising therapeutic target in oncology. PKM2-IN-9 is a potent inhibitor of PKM2, demonstrating a 75% inhibition rate at a concentration of 50 µM.[2] This technical guide provides an in-depth overview of the role of PKM2 inhibitors, using this compound as a focal point, in modulating the Warburg effect. It includes a summary of quantitative data for a representative PKM2 inhibitor, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Warburg Effect and the Central Role of PKM2
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, where they predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[3][4] This metabolic switch is believed to provide cancer cells with a growth advantage by supplying them with the necessary building blocks for macromolecule synthesis.[4]
At the heart of this metabolic reprogramming lies Pyruvate Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme that catalyzes the final rate-limiting step of glycolysis. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is highly expressed in proliferating and cancer cells. PKM2 can switch between a highly active tetrameric form and a less active dimeric form. The dimeric form has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then diverted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid production, thus fueling cell growth and proliferation.
The equilibrium between the tetrameric and dimeric states of PKM2 is tightly regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP), post-translational modifications, and binding to phosphotyrosine-containing proteins. In cancer cells, signaling pathways often promote the less active dimeric state, thereby sustaining the Warburg effect.
This compound: A Potent Inhibitor of PKM2
This compound has been identified as a potent inhibitor of PKM2. While specific quantitative data for this compound's effects on cancer cell metabolism are not extensively available in the public domain, it is reported to inhibit PKM2 activity by 75% at a concentration of 50 µM. The inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells. By inhibiting PKM2, it is hypothesized that the glycolytic flux is further reduced, potentially leading to an energy crisis and the induction of apoptosis in cancer cells that are highly dependent on glycolysis for survival.
Quantitative Data on the Effects of PKM2 Inhibition
To illustrate the expected effects of a PKM2 inhibitor on cancer cell metabolism, the following tables summarize representative quantitative data for a well-characterized PKM2 inhibitor, Shikonin. This data is provided as an example of the type of results that would be expected from studies with potent PKM2 inhibitors like this compound.
Table 1: In Vitro Efficacy of a Representative PKM2 Inhibitor (Shikonin) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | ~2.5 |
| HCT116 | Colon Cancer | ~1.8 |
| MCF-7 | Breast Cancer | ~3.2 |
Note: The IC50 values are representative and can vary depending on the specific experimental conditions.
Table 2: Metabolic Effects of a Representative PKM2 Inhibitor (Shikonin) on Cancer Cells
| Cell Line | Treatment | Glucose Uptake (relative to control) | Lactate Production (relative to control) | Intracellular Pyruvate (relative to control) |
| A549 | Shikonin (2 µM) | ↓ (~30%) | ↓ (~40%) | ↓ (~50%) |
| HCT116 | Shikonin (1.5 µM) | ↓ (~35%) | ↓ (~45%) | ↓ (~55%) |
Note: The percentage changes are approximate and serve as an illustration of the expected trend.
Signaling Pathways and Experimental Workflows
The Role of PKM2 in Glycolysis and the Warburg Effect
The following diagram illustrates the central role of PKM2 in regulating glycolytic flux and its contribution to the Warburg effect in cancer cells.
Caption: Role of PKM2 in the Warburg Effect and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PKM2 inhibitor like this compound.
Caption: Experimental workflow for evaluating the efficacy of a PKM2 inhibitor.
Detailed Experimental Protocols
PKM2 Activity Assay (Coupled Enzyme Assay)
This protocol measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
NADH solution
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP (final concentration 0.5 mM), ADP (final concentration 0.6 mM), NADH (final concentration 0.2 mM), and LDH (final concentration 10 units/mL).
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PKM2 enzyme (final concentration ~5 ng/µL) to all wells except for the negative control (no enzyme).
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the inhibitor and calculate the IC50 value.
Lactate Production Assay
This protocol measures the amount of lactate secreted by cancer cells into the culture medium.
Materials:
-
Cancer cells of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lactate Assay Kit (commercially available, e.g., from Sigma-Aldrich or Abcam)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
After treatment, collect the cell culture medium from each well.
-
Centrifuge the collected medium to remove any cell debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions of the commercial kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number, which can be determined in a parallel plate using a cell viability assay (e.g., MTT or crystal violet).
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cancer cells using a fluorescently labeled glucose analog, 2-NBDG.
Materials:
-
Cancer cells of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells twice with warm KRPH buffer.
-
Incubate the cells with this compound at the desired concentrations in KRPH buffer for 1-2 hours.
-
Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by removing the 2-NBDG containing buffer and washing the cells three times with ice-cold KRPH buffer.
-
Add lysis buffer to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence signal to the protein concentration or cell number.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cells of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
PKM2 stands as a critical regulator of cancer cell metabolism, and its inhibition presents a compelling strategy for therapeutic intervention. While specific data for this compound is still emerging, its potent inhibitory activity suggests it could be a valuable tool for dissecting the role of PKM2 in the Warburg effect and for the development of novel anticancer agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the efficacy of PKM2 inhibitors and to further unravel the complexities of cancer metabolism. Future studies focusing on the detailed mechanism of action of this compound and its in vivo efficacy are warranted to fully assess its therapeutic potential.
References
- 1. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of pyruvate kinase M2 in transcriptional regulation leading to epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of PKM2-IN-9 on Tumor Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] Pyruvate Kinase M2 (PKM2), a key enzyme catalyzing the final rate-limiting step of glycolysis, is a critical regulator of this metabolic shift.[3][4] In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which slows the conversion of phosphoenolpyruvate (PEP) to pyruvate.[5] This "bottleneck" facilitates the accumulation of upstream glycolytic intermediates, diverting them into anabolic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway (PPP) and serine synthesis. Consequently, targeting PKM2 has emerged as a promising therapeutic strategy. This guide provides a technical overview of PKM2-IN-9, a potent inhibitor of PKM2, detailing its mechanism, its impact on tumor glycolysis, and the experimental protocols used for its evaluation.
This compound: A Potent Pyruvate Kinase M2 Inhibitor
This compound (also referred to as compound C1) is a small molecule compound identified as a potent inhibitor of PKM2. Its primary mechanism is to suppress the enzymatic activity of PKM2, thereby interfering with the metabolic advantages conferred by its dimeric state in cancer cells.
Quantitative Data Summary
The inhibitory action of this compound has been quantified, demonstrating its potential in modulating cancer cell metabolism. The primary available data point highlights its direct effect on the enzyme.
| Compound | Target | Parameter | Value | Cell Line / Conditions | Reference |
| This compound | PKM2 | Inhibition Rate | 75% | at 50 µM concentration |
Mechanism of Action and Effect on Glycolysis
PKM2 regulates the final step of glycolysis. In its active tetrameric state, it efficiently converts PEP to pyruvate, promoting ATP production. However, cancer cells favor the dimeric form, which has a lower affinity for PEP. This reduced activity is crucial for redirecting glucose flux toward biosynthesis. By inhibiting PKM2, this compound is expected to further decrease the overall pyruvate kinase activity in the cell, exacerbating the metabolic bottleneck at the end of glycolysis. This action is hypothesized to limit the production of pyruvate and lactate, key products of glycolysis.
References
- 1. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
The Dual Mechanisms of PKM2-IN-9: A Technical Guide to Apoptosis and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which the novel pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-9, and its analogs induce programmed cell death and cellular recycling through apoptosis and autophagy. This document is intended for professionals in the fields of cancer biology, pharmacology, and drug development seeking a comprehensive understanding of the therapeutic potential of targeting cancer metabolism.
Core Concepts: Targeting Cancer Metabolism with this compound
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in the Warburg effect, a phenomenon characterized by increased glucose uptake and lactate production even in the presence of oxygen. PKM2 can exist in a highly active tetrameric form and a less active dimeric form. The dimeric form is prevalent in cancer cells and diverts glucose metabolites into biosynthetic pathways, promoting cell growth and proliferation.
This compound is a potent inhibitor of PKM2, demonstrating a 75% inhibition rate at a concentration of 50 μM.[1] By inhibiting PKM2, this class of compounds disrupts the metabolic advantages of cancer cells, leading to cellular stress and the activation of cell death pathways. This guide will focus on two such pathways: apoptosis and autophagy, with data primarily drawn from studies on closely related and structurally similar potent PKM2 inhibitors, PKM2-IN-1 (also known as compound 3k) and compound 3h.[2][3][4][5]
Data Presentation: Quantitative Effects of PKM2 Inhibition
The following tables summarize the quantitative data on the induction of apoptosis and autophagy in cancer cell lines following treatment with PKM2 inhibitors.
Table 1: Induction of Apoptosis by PKM2 Inhibitors in A549 Non-Small Cell Lung Cancer Cells
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) | Fold Change vs. Control |
| Control (DMSO) | - | 5.2% | 1.0 |
| PKM2-IN-1 | 5 | 15.8% | 3.0 |
| PKM2-IN-1 | 10 | 28.4% | 5.5 |
Data derived from studies on PKM2-IN-1 in A549 cells.
Table 2: Modulation of Apoptosis-Related Proteins by a PKM2 Inhibitor (compound 3h) in LNCaP Prostate Cancer Cells
| Protein | Treatment (Compound 3h, 10 µM) | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | Treated | 0.4 |
| Bax | Treated | 2.1 |
| Cleaved Caspase-3 | Treated | 3.5 |
Data represents the fold change in protein expression after treatment.
Table 3: Induction of Autophagy by a PKM2 Inhibitor (compound 3k) in SK-OV-3 Ovarian Cancer Cells
| Protein | Treatment (Compound 3k, 5 µM) | Relative Expression Level (Fold Change vs. Control) |
| LC3-II | Treated | 4.2 |
| p62 | Treated | 0.3 |
Data represents the fold change in protein expression after treatment.
Signaling Pathways of this compound Induced Apoptosis and Autophagy
The inhibition of PKM2 by compounds like this compound triggers a cascade of signaling events culminating in apoptosis and autophagy.
Apoptosis Induction Pathway
Inhibition of PKM2 leads to a decrease in the production of ATP and key metabolic intermediates, causing cellular stress. This stress activates the intrinsic apoptotic pathway.
Autophagy Induction Pathway
PKM2 inhibition also triggers autophagy, a cellular survival mechanism that can lead to cell death when sustained. This process is often mediated through the Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the effects of PKM2 inhibitors.
Apoptosis Assay via Annexin V-FITC/PI Staining and Flow Cytometry
This protocol is for the quantitative assessment of apoptosis in cancer cells treated with a PKM2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
PKM2 inhibitor (e.g., PKM2-IN-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the PKM2 inhibitor at various concentrations (e.g., 0, 5, 10 µM) for 24-48 hours.
-
Cell Harvesting:
-
Collect the floating cells from the medium by centrifugation.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the floating and adherent cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic/necrotic.
-
Autophagy Assessment by Western Blotting for LC3 and p62
This protocol details the detection of key autophagy markers by Western blotting.
Materials:
-
Cancer cell line of interest (e.g., SK-OV-3)
-
PKM2 inhibitor (e.g., compound 3k)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with the PKM2 inhibitor, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of a PKM2 inhibitor on a cancer cell line.
This comprehensive guide provides a foundational understanding of the dual mechanisms of apoptosis and autophagy induction by the PKM2 inhibitor this compound and its analogs. The provided data, signaling pathways, and detailed experimental protocols are intended to empower researchers to further investigate and harness the therapeutic potential of targeting cancer metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PKM2-IN-9: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis. This alteration in glucose metabolism provides cancer cells with the necessary building blocks for rapid proliferation. As such, PKM2 has emerged as a promising therapeutic target for cancer treatment. PKM2-IN-9 (also referred to as Compound C1) is a potent inhibitor of PKM2, showing significant potential in cancer research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound.
Chemical Structure and Properties
This compound is a benzimidazole derivative with a molecular formula of C24H22N4O2 and a molecular weight of 398.46 g/mol .[1] The chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(benzamidomethyl)-1-(2-(m-tolylamino)-2-oxoethyl)-1H-benzo[d]imidazole |
| Molecular Formula | C24H22N4O2 |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 498568-75-5 |
| SMILES | Cc1cccc(c1)NC(=O)Cn1c2ccccc2nc1CNC(=O)c1ccccc1 |
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general synthetic scheme is outlined in patent WO2008019139A2.
Biological Activity
This compound is a potent inhibitor of the M2 isoform of pyruvate kinase. In biochemical assays, it has been demonstrated to inhibit PKM2 activity by 75% at a concentration of 50 μM.[1] The inhibition of PKM2 by small molecules is a promising strategy in cancer therapy as it can reverse the Warburg effect, thereby depriving cancer cells of the metabolic advantages required for their growth and proliferation.
Quantitative Data Summary
| Compound | Target | Assay Type | Result |
| This compound | PKM2 | Enzymatic Assay | 75% inhibition @ 50 μM[1] |
Experimental Protocols
Pyruvate Kinase M2 Inhibition Assay (Coupled Enzyme Assay)
The inhibitory activity of this compound on PKM2 can be determined using a lactate dehydrogenase (LDH)-coupled enzymatic assay. This assay measures the rate of pyruvate production by PKM2, which is then used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Principle:
The assay is based on the following coupled reactions:
-
PKM2 Reaction: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP
-
LDH Reaction: Pyruvate + NADH + H+ → Lactate + NAD+
The rate of NADH consumption in the second reaction is directly proportional to the rate of pyruvate production in the first reaction and is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
General Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Initiate the reaction by adding the PKM2 enzyme to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
Note: Specific concentrations of reagents and incubation times may need to be optimized for individual experimental setups.
Signaling Pathways and Mechanism of Action
PKM2 is a key regulator of glycolysis and plays a central role in the metabolic reprogramming of cancer cells. In its highly active tetrameric form, PKM2 efficiently converts PEP to pyruvate, promoting ATP production through oxidative phosphorylation. However, in cancer cells, PKM2 often exists in a less active dimeric form. This dimeric state leads to the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) and serine biosynthesis, to produce nucleotides, lipids, and amino acids necessary for cell proliferation.[2][3]
The activity of PKM2 is regulated by various signaling pathways, including growth factor signaling through tyrosine kinases. Phosphorylation of PKM2 can promote its dimeric state, thus favoring anabolic metabolism. By inhibiting PKM2, this compound is expected to interfere with this metabolic reprogramming, forcing cancer cells to rely on less efficient metabolic pathways and potentially leading to reduced proliferation and cell death.
Caption: Regulation of PKM2 activity and its role in cancer cell metabolism.
Experimental Workflow for Evaluating this compound
A logical workflow for the preclinical evaluation of a PKM2 inhibitor like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Caption: A typical workflow for the preclinical evaluation of a PKM2 inhibitor.
Conclusion
This compound is a potent benzimidazole-based inhibitor of pyruvate kinase M2. Its ability to target a key enzyme in cancer metabolism makes it a valuable tool for cancer research and a potential starting point for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its mechanism of action, selectivity, and in vivo efficacy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the field of cancer metabolism.
References
Proving Target Engagement of PKM2-IN-9 in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to confirm the cellular target engagement of PKM2-IN-9, a potent inhibitor of Pyruvate Kinase M2 (PKM2). Demonstrating that a compound binds to its intended target in a physiological context is a critical step in drug discovery, validating its mechanism of action and justifying further development. This document details the experimental protocols, presents available quantitative data, and visualizes the key cellular pathways and experimental workflows.
Introduction to PKM2 and this compound
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes essential for rapid cell proliferation—a phenomenon known as the Warburg effect.[3][4] Beyond its metabolic role, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator for factors like HIF-1α and STAT3, further promoting tumor growth.[5]
This compound (also known as compound C1) has been identified as a potent inhibitor of PKM2. Establishing that this molecule engages PKM2 within the complex environment of a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to verify such interactions.
Quantitative Data for this compound
Direct cellular target engagement data for this compound, such as thermal shift values (ΔTagg), is not extensively available in the public domain. However, initial biochemical data confirms its inhibitory activity. For context, data for other known PKM2 modulators are often presented with IC50 or EC50 values from various assays.
| Compound Name | Assay Type | Quantitative Metric | Source |
| This compound | Biochemical Inhibition | 75% inhibition @ 50 µM |
Note: This table will be updated as more specific cellular target engagement data becomes publicly available.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Materials and Reagents
-
Cell line expressing PKM2 (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, with inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Western Blotting equipment and reagents
-
Primary antibody specific for PKM2
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescence substrate
-
Thermocycler or heating blocks
-
High-speed refrigerated centrifuge
Detailed Step-by-Step Methodology
Part A: Melt Curve Generation to Determine Aggregation Temperature (Tagg)
-
Cell Culture: Culture cells to approximately 80% confluency.
-
Cell Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 50 µM) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS containing protease inhibitors, and pellet by centrifugation.
-
Resuspension: Resuspend the cell pellet in PBS with inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at room temperature.
-
Cell Lysis: Immediately lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody against PKM2.
-
Data Analysis: Quantify the band intensities. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves for both vehicle- and this compound-treated samples. The temperature at which 50% of the protein has aggregated is the Tagg. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Part B: Isothermal Dose-Response (ITDR) to Determine Potency (EC50)
-
Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
Harvesting and Resuspension: Follow steps 3 and 4 from Part A.
-
Thermal Challenge: Heat all samples at a single, fixed temperature determined from the melt curve (typically a temperature that results in ~50-80% protein aggregation in the vehicle-treated group).
-
Lysis, Clarification, and Analysis: Follow steps 6 through 10 from Part A.
-
Data Analysis: Plot the normalized band intensity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
Visualization of Pathways and Workflows
PKM2 Signaling and Metabolic Role
PKM2 sits at a critical juncture of cell metabolism and signaling. As a glycolytic enzyme, it controls the final rate-limiting step. In its dimeric state, it slows glycolysis, allowing for the shunting of glucose intermediates into biosynthetic pathways like the pentose phosphate pathway (PPP). As a protein kinase, nuclear PKM2 can phosphorylate and regulate other proteins, including STAT3, and act as a co-activator for transcription factors such as HIF-1α, driving the expression of genes involved in metabolism and cell proliferation.
Experimental Workflow for CETSA
The CETSA workflow is a multi-step process designed to isolate and quantify the thermal stabilization of a target protein upon ligand binding in a cellular context.
Conclusion
Confirming target engagement in a cellular setting is a non-trivial but essential milestone in drug discovery. The Cellular Thermal Shift Assay provides a robust and direct method for demonstrating the binding of this compound to its target, PKM2, within intact cells. By following the detailed protocols outlined in this guide, researchers can generate critical data to validate the compound's mechanism of action and build a strong foundation for further preclinical and clinical investigation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. AKT-induced PKM2 phosphorylation signals for IGF-1-stimulated cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new pyruvate kinase M2 isoform (PKM2) activator for the treatment of non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Pyruvate Kinase M2 Inhibitor PKM2-IN-9: A Technical Guide
Synonyms: Compound 3K, PKM2-IN-1, MDK4882
This technical guide provides an in-depth overview of the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-9, also known as Compound 3K and PKM2-IN-1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In many cancer cells, PKM2 is overexpressed and plays a crucial role in the metabolic reprogramming known as the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. This compound is a potent and selective small molecule inhibitor of PKM2 that has demonstrated significant anti-cancer activity in preclinical studies. By targeting PKM2, this compound disrupts the metabolic advantages of cancer cells, leading to reduced cell proliferation, and induction of apoptosis and autophagy.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-piperidinecarbodithioic acid, (1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)methyl ester |
| Synonyms | Compound 3K, PKM2-IN-1, MDK4882 |
| CAS Number | 94164-88-2 |
| Molecular Formula | C₁₈H₁₉NO₂S₂ |
| Molecular Weight | 345.5 g/mol |
Quantitative Data
The following table summarizes the key quantitative data for this compound (Compound 3K).
| Parameter | Cell Line / Enzyme | Value | Reference |
| IC₅₀ (PKM2) | Purified Enzyme | 2.95 µM | [1] |
| IC₅₀ (HCT116) | Human Colon Cancer | 0.18 µM | [2] |
| IC₅₀ (HeLa) | Human Cervical Cancer | 0.29 µM | [2] |
| IC₅₀ (H1299) | Human Non-Small Cell Lung Cancer | 1.56 µM | [2] |
| Tumor Volume Reduction | SK-OV-3 Xenograft Model (5 mg/kg) | Significant reduction compared to control | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PKM2. This inhibition leads to a disruption of the glycolytic pathway in cancer cells. A key signaling pathway affected by PKM2 inhibition with Compound 3K is the Akt/AMPK/mTOR pathway. Treatment with Compound 3K has been shown to decrease the phosphorylation of Akt and subsequently suppress the mTOR signaling pathway. Concurrently, it induces the phosphorylation and activation of AMPK. The modulation of this pathway leads to the induction of both apoptosis and autophagy in cancer cells.
Caption: Signaling pathway of this compound (Compound 3K) in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
PKM2 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on PKM2 enzyme activity. A common method is a lactate dehydrogenase (LDH)-coupled assay where the production of pyruvate by PKM2 is coupled to the LDH-mediated oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH in a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the PKM2 enzyme to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of this compound.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method to assess cell viability in response to treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-LC3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., SK-OV-3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound (Compound 3K, PKM2-IN-1) is a valuable research tool and a promising therapeutic candidate for the treatment of cancers that are dependent on aerobic glycolysis. Its ability to selectively inhibit PKM2 and modulate the Akt/AMPK/mTOR signaling pathway provides a multi-faceted approach to targeting cancer cell metabolism and survival. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models is warranted to fully elucidate its clinical potential.
References
The Role of PKM2-IN-9 in Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key regulator of this altered metabolism is Pyruvate Kinase M2 (PKM2), an isoform of the glycolytic enzyme pyruvate kinase. Unlike its constitutively active counterpart, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric/monomeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates into crucial biosynthetic pathways, a phenomenon known as the Warburg effect.[1][2] The inhibition of PKM2, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism.
This technical guide focuses on the role of PKM2-IN-9 and other small-molecule inhibitors in the metabolic reprogramming of cancer cells. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will utilize data from other well-characterized PKM2 inhibitors, such as shikonin and compound 3k, to provide a comprehensive overview of the expected effects and mechanisms of action.
Mechanism of Action of PKM2 Inhibition
This compound and similar inhibitors act by targeting the enzymatic activity of PKM2. By binding to the enzyme, these molecules prevent the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final rate-limiting step of glycolysis.[3][4] This inhibition leads to a metabolic shift away from aerobic glycolysis. The less active dimeric form of PKM2, which is favored in cancer cells, allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, including the pentose phosphate pathway (PPP) for nucleotide and NADPH synthesis, and the serine synthesis pathway for amino acid and lipid production, all of which are essential for rapid cell proliferation.[1]
By inhibiting PKM2, compounds like this compound are expected to reverse this process, forcing cancer cells to rely more on oxidative phosphorylation for energy production and limiting the availability of biosynthetic precursors.
Quantitative Data on PKM2 Inhibitors
The following tables summarize the quantitative data for representative PKM2 inhibitors, shikonin and compound 3k, illustrating their potency and effects on cancer cell metabolism.
| Compound | Target | IC50 (μM) | Cell Line | Assay Type | Reference |
| This compound (C1) | PKM2 | ~50 (75% inhibition) | - | Enzymatic | [Vendor Data] |
| Shikonin | PKM2 | 0.3 | Purified recombinant | Enzymatic | |
| PKM2 | 12.2 | MCF-7 cell lysate | Enzymatic | ||
| Cell Proliferation | 19.9 | Eca109 | MTT Assay | ||
| Cell Proliferation | 5.739 | A549 | CCK-8 Assay | ||
| Cell Proliferation | 6.302 | PC9 | CCK-8 Assay | ||
| Compound 3k | PKM2 | 2.95 | - | Enzymatic | |
| Cell Proliferation | 0.18 | HCT116 | MTS Assay | ||
| Cell Proliferation | 0.29 | HeLa | MTS Assay | ||
| Cell Proliferation | 1.56 | H1299 | MTS Assay |
| Compound | Cell Line | Effect on Glucose Consumption | Effect on Lactate Production | Reference |
| Shikonin | Eca109 | Decreased | Decreased | |
| A549 | Decreased | Decreased | ||
| PC9 | Decreased | Decreased | ||
| LLC | Decreased | Decreased | ||
| B16 | Decreased | Decreased | ||
| Compound 3k | SK-OV-3 | Inhibited | Inhibited |
Signaling Pathways Modulated by PKM2 Inhibition
PKM2 is not only a metabolic enzyme but also a transcriptional co-activator and protein kinase, influencing major signaling pathways that drive tumorigenesis. Inhibition of PKM2 can, therefore, have far-reaching effects on cellular signaling.
The HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and a key driver of the Warburg effect. PKM2 can translocate to the nucleus and interact with HIF-1α, enhancing its transcriptional activity and promoting the expression of glycolytic genes, including glucose transporters (e.g., GLUT1) and lactate dehydrogenase A (LDHA). By inhibiting PKM2, the nuclear translocation and co-activator function of PKM2 are diminished, leading to reduced HIF-1α activity and a subsequent decrease in the expression of its target genes.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. This pathway is frequently hyperactivated in cancer. There is a complex interplay between this pathway and PKM2. Activation of the PI3K/AKT pathway can promote the expression of PKM2. Conversely, PKM2 can also influence this pathway. Inhibition of PKM2 has been shown to decrease the phosphorylation of AKT, which in turn leads to the dephosphorylation and inhibition of mTOR and its downstream effector p70S6K. This results in decreased protein synthesis and cell proliferation.
Experimental Protocols
PKM2 Activity Assay (LDH-Coupled)
This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).
-
Add the PKM2 inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add recombinant PKM2 to all wells except for the blank.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Glucose Uptake Assay (Fluorescent Method)
This assay utilizes a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in living cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2-NBDG
-
PKM2 inhibitor (e.g., this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Treat the cells with the PKM2 inhibitor at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with warm PBS.
-
Add a solution of 2-NBDG (e.g., 100 µM) in glucose-free medium to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells with cold PBS to stop uptake.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
-
Normalize the fluorescence intensity to the cell number or protein concentration to determine the rate of glucose uptake.
Lactate Production Assay
This colorimetric or fluorometric assay measures the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
PKM2 inhibitor (e.g., this compound)
-
Lactate Assay Kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the PKM2 inhibitor at various concentrations. Include a vehicle control.
-
Culture the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or protein concentration.
Conclusion
The inhibition of PKM2 is a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. By blocking the final step of glycolysis, inhibitors like this compound can disrupt the production of ATP and essential biosynthetic precursors, thereby impeding tumor growth. Furthermore, the modulation of key signaling pathways such as the HIF-1α and PI3K/AKT/mTOR axes highlights the multifaceted role of PKM2 in cancer biology. While further research is needed to fully elucidate the specific quantitative effects of this compound, the data from analogous compounds provide a strong rationale for its continued investigation as a potential anti-cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to explore the impact of PKM2 inhibitors on metabolic reprogramming.
References
Investigating the Non-Glycolytic Functions of PKM2: A Technical Guide Using Small Molecule Modulators
Whitepaper | For Research & Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, primarily known for its role in the final, rate-limiting step of glycolysis. However, a growing body of evidence has illuminated its critical non-glycolytic functions within the nucleus, where it acts as a protein kinase and transcriptional co-activator to drive tumorigenesis. These activities are predominantly carried out by the less active dimeric form of PKM2. Understanding and targeting these nuclear functions is a promising frontier in cancer biology and drug development. This technical guide provides an in-depth overview of the non-glycolytic roles of PKM2, focusing on its interactions with key signaling pathways, including STAT3, HIF-1α, and β-catenin. We introduce PKM2-IN-9 as a tool for these investigations and supplement with data from other well-characterized modulators to provide a comprehensive framework. Detailed experimental protocols and structured data tables are provided to equip researchers with the necessary tools to probe these novel functions of PKM2.
Introduction to Pyruvate Kinase M2
Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] Mammals have four isoforms, with PKM1 and PKM2 arising from alternative splicing of the PKM gene.[2] While PKM1 is typically found in differentiated tissues, PKM2 is preferentially expressed in embryonic and cancer cells.[3]
PKM2 can exist in two main oligomeric states: a highly active tetramer that vigorously promotes glycolysis, and a less active dimer .[4] In cancer cells, various signals promote the dimeric state.[2] This "metabolic reprogramming," known as the Warburg effect, slows the conversion of PEP to pyruvate, allowing glycolytic intermediates to be diverted into biosynthetic pathways (e.g., for nucleotides, amino acids, and lipids) that support rapid cell proliferation. Crucially, this dimeric form of PKM2 can translocate to the nucleus to perform non-glycolytic functions that are central to cancer progression.
The Duality of PKM2: Glycolytic vs. Non-Glycolytic Functions
The functional shift of PKM2 is determined by its oligomeric state. While the tetramer is a cytoplasmic enzyme driving ATP production, the dimer acts as a nuclear signaling molecule.
Key Non-Glycolytic Signaling Pathways
In the nucleus, dimeric PKM2 functions as a protein kinase, using PEP as a phosphate donor, and as a transcriptional co-activator, interacting with various transcription factors to regulate gene expression.
PKM2 and STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor often constitutively active in cancer. Nuclear PKM2 can directly phosphorylate STAT3 at Tyrosine 705 (Y705). This phosphorylation is independent of canonical JAK2 signaling and leads to the transcriptional activation of STAT3 target genes, such as MEK5, which promotes cell proliferation.
PKM2 and HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen, driving the expression of genes involved in angiogenesis and glycolysis. A positive feedback loop exists between PKM2 and HIF-1α. HIF-1α promotes the transcription of the PKM gene, while nuclear PKM2, in turn, acts as a co-activator for HIF-1α, enhancing its transcriptional activity on target genes like GLUT1 and LDHA. This interaction solidifies the metabolic shift towards aerobic glycolysis.
PKM2 and β-catenin Signaling
Upon stimulation by growth factors like EGF, PKM2 translocates to the nucleus and interacts with β-catenin. This interaction is required for the recruitment of both proteins to the promoter of CCND1 (Cyclin D1). This complex displaces the histone deacetylase HDAC3, leading to histone H3 acetylation and subsequent Cyclin D1 expression, which is a key driver of cell cycle progression and proliferation.
Probing PKM2 Functions with Small Molecule Modulators
Small molecules that either inhibit or activate PKM2 are invaluable tools for dissecting its glycolytic and non-glycolytic roles. Inhibitors can block its enzymatic and/or nuclear functions, while activators lock it in its tetrameric state, preventing nuclear translocation and isolating its cytoplasmic, metabolic role.
Featured Inhibitor: this compound
This compound (also known as compound C1) is a potent inhibitor of PKM2. While extensive peer-reviewed data on its specific effects on non-glycolytic pathways is emerging, it serves as a relevant chemical tool for initiating such investigations. For a broader understanding, this guide also incorporates data from other well-characterized PKM2 inhibitors like Shikonin and Compound 3K.
Quantitative Data for PKM2 Modulators
The following table summarizes key quantitative data for selected PKM2 inhibitors. This data is essential for designing experiments and interpreting results.
| Compound | Type | Target | IC₅₀ / EC₅₀ | Cellular Effect & Concentration | Reference(s) |
| This compound | Inhibitor | PKM2 | 75% inhibition @ 50 µM | Potent inhibitor for cancer research. | |
| Shikonin | Inhibitor | PKM2 | ~0.5 µM (enzymatic) | Inhibits lactate production and glucose consumption in MCF-7 & A549 cells. Sensitizes NSCLC cells to cisplatin. | |
| Compound 3K | Inhibitor | PKM2 | 2.95 µM | Cytotoxic to HCT116, HeLa, H1299 cells (IC₅₀s = 0.18, 0.29, 1.56 µM, respectively). Reduces tumor volume in vivo (5 mg/kg). | |
| TEPP-46 | Activator | PKM2 | EC₅₀ = 92 nM | Promotes tetramerization, preventing nuclear translocation and inhibiting non-glycolytic functions. |
Experimental Protocols for Investigating PKM2 Functions
The following protocols provide detailed methodologies to investigate the non-glycolytic functions of PKM2 and the effects of inhibitors like this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of an inhibitor to PKM2 within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).
Methodology:
-
Cell Treatment: Culture cells (e.g., H1299, A549) to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), including an unheated control.
-
Cell Lysis: Immediately lyse the cells, for example, by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Normalize protein concentrations across all samples using a BCA assay. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using a primary antibody specific for PKM2.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each heated sample to its corresponding unheated control. Plot the normalized intensity vs. temperature to generate melt curves and determine the shift in melting temperature (ΔTₘ) between the inhibitor-treated and vehicle-treated samples. A positive ΔTₘ indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if an inhibitor disrupts the interaction between PKM2 and its nuclear binding partners (e.g., STAT3, β-catenin).
Methodology:
-
Cell Culture and Treatment: Grow cells to ~90% confluency. Treat with this compound or vehicle for the desired time (e.g., 4-6 hours). If studying a specific pathway, stimulate with the appropriate growth factor (e.g., EGF for β-catenin interaction) during the last 30 minutes of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with Protein A/G agarose beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-PKM2) to the cleared lysate. Incubate with gentle rocking overnight at 4°C.
-
Capture Immune Complex: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.
-
Washes: Pellet the beads by centrifugation and wash 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Resuspend the final pellet in SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins. Analyze the eluate by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-STAT3). A reduced signal in the inhibitor-treated lane compared to the control indicates disruption of the protein-protein interaction.
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate whether a PKM2 inhibitor prevents the recruitment of PKM2 or its associated transcription factors to the promoter regions of target genes.
Methodology:
-
Cell Treatment & Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose beads. Incubate the cleared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-PKM2, anti-STAT3, anti-β-catenin) or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-links: Reverse the protein-DNA cross-links by heating the samples in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Use quantitative PCR (qPCR) with primers designed to amplify the promoter region of a target gene (e.g., CCND1, MEK5). A decrease in the amount of amplified DNA in the inhibitor-treated sample compared to the control indicates that the inhibitor prevented the binding of the target protein to the gene promoter.
Conclusion and Future Directions
The non-glycolytic functions of PKM2 represent a paradigm shift in understanding its role in cancer, moving beyond cellular metabolism to direct involvement in oncogenic signaling and gene regulation. Small molecule inhibitors, such as this compound, and activators are critical tools for elucidating these complex mechanisms. By using the technical approaches outlined in this guide—from confirming target engagement with CETSA to delineating pathway-specific effects with Co-IP and ChIP—researchers can effectively investigate the nuclear activities of PKM2. This knowledge is paramount for the development of novel therapeutic strategies that specifically target the non-metabolic, pro-tumorigenic functions of PKM2, potentially offering a more targeted and effective approach to cancer treatment.
References
- 1. embopress.org [embopress.org]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of PKM2-IN-9, a putative inhibitor of Pyruvate Kinase M2 (PKM2). The methodologies described herein are essential for determining the compound's inhibitory potency, mechanism of action, and effects on cancer cell metabolism.
Introduction to PKM2 in Cancer
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are diverted into anabolic pathways to support rapid cell proliferation.[3] This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive therapeutic target for cancer treatment.[4] The inhibition of PKM2 is a promising strategy to disrupt cancer cell metabolism and induce apoptosis.[5]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various reported PKM2 inhibitors, providing a reference for the expected potency of novel compounds like this compound.
| Compound Name | IC50 (µM) | Cell Line(s) Tested | Reference |
| Compound 3h | 0.96 ± 0.18 | LNCaP | |
| Compound 3K | 2.95 ± 0.53 | HeLa, HCT116, H1299 | |
| Silibinin | 0.91 | - | |
| Curcumin | <20 | - | |
| Resveratrol | <20 | - | |
| Ellagic acid | <20 | - | |
| Apigenin | 27.9 ± 2 | HCT116 |
Key Experimental Protocols
PKM2 Enzymatic Activity Assay (LDH-Coupled Method)
This assay is a widely used method to determine the enzymatic activity of PKM2 by measuring the production of pyruvate. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound (or other test compound)
-
Tris buffer (50 mM, pH 7.5)
-
KCl (100 mM)
-
MgCl2 (10 mM)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, KCl, MgCl2, PEP, ADP, NADH, and LDH.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant PKM2 enzyme to each well.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every minute for 20-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549, HCT116, MDA-MB231)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
PKM2 Signaling in Cancer Metabolism
Caption: PKM2's role in cancer cell metabolism.
In Vitro Assay Workflow for this compound
Caption: Workflow for this compound in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2-IN-9: A Potent Inhibitor of Pyruvate Kinase M2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, a metabolic process that cancer cells heavily rely on for energy production and the synthesis of biomass. Unlike its isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form of PKM2 is predominant, leading to the "Warburg effect" — a state of increased glucose uptake and lactate production even in the presence of oxygen. This metabolic reprogramming provides a growth advantage to tumor cells. Consequently, PKM2 has emerged as an attractive therapeutic target for cancer treatment.
This document provides detailed application notes and protocols for a potent PKM2 inhibitor, herein referred to as PKM2-IN-9 (also known as compound 3k). This compound selectively inhibits PKM2, thereby disrupting the metabolic processes in cancer cells and impeding their proliferation. These notes are intended to guide researchers in utilizing this compound for in vitro cell-based assays.
Mechanism of Action
This compound acts as a selective inhibitor of the pyruvate kinase M2 isoform. By binding to PKM2, it prevents the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final rate-limiting step in glycolysis. This inhibition disrupts the high glycolytic rate characteristic of cancer cells, leading to a reduction in ATP production and the accumulation of upstream glycolytic intermediates. This metabolic disruption ultimately hinders cancer cell growth and proliferation.
Signaling Pathway
The inhibition of PKM2 by this compound has a direct impact on cellular metabolism and downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Biochemical and Anti-proliferative Activity
This compound demonstrates potent inhibitory activity against the PKM2 enzyme and exhibits significant anti-proliferative effects in cancer cell lines that have high expression levels of PKM2.
| Parameter | Value | Reference |
| PKM2 IC50 | 2.95 µM | [1][2] |
| PKM1 IC50 | 4-5 fold higher than PKM2 | [1] |
| Cell Line | Cancer Type | Anti-proliferative IC50 | Reference |
| HCT116 | Colon Carcinoma | 0.18 µM | [1][2] |
| HeLa | Cervical Cancer | 0.29 µM | |
| H1299 | Non-small Cell Lung Cancer | 1.56 µM | |
| BEAS-2B | Normal Bronchial Epithelium | More cytotoxic to cancer cells |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is designed to assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, H1299)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 12 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.078, 0.156, 0.313, 0.625 µM).
-
As a negative control, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 48 hours at 37°C.
-
-
MTS Assay and Data Analysis:
-
After the 48-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 3 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
PKM2 Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound on the PKM2 enzyme.
Materials:
-
Recombinant human PKM2 protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP) - as an allosteric activator
-
This compound
-
DMSO
-
ATP detection reagent (e.g., Kinase-Glo® Max)
-
96-well white, opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant PKM2 in assay buffer.
-
Prepare stock solutions of PEP, ADP, and FBP in assay buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
PKM2 enzyme solution
-
FBP solution (to promote the active tetrameric state)
-
This compound or DMSO (for control wells)
-
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PEP and ADP.
-
-
Signal Detection and Analysis:
-
After a defined reaction time (e.g., 60 minutes) at room temperature, stop the reaction and measure the amount of ATP produced.
-
Add the ATP detection reagent (e.g., Kinase-Glo® Max) to each well.
-
Incubate as per the manufacturer's instructions to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a valuable research tool for studying the role of PKM2 in cancer metabolism. The protocols outlined in this document provide a framework for assessing its inhibitory and anti-proliferative activities in a laboratory setting. These studies can contribute to a deeper understanding of the therapeutic potential of targeting PKM2 in cancer.
References
Application Notes and Protocols for PKM2-IN-9 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKM2 Signaling and Inhibition in Cancer
PKM2 is a central regulator of cancer cell metabolism and proliferation. Its activity is influenced by various signaling pathways. In its dimeric state, PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating other proteins and influencing gene transcription related to cell growth and survival. Inhibition of PKM2 is expected to shift the metabolic profile of cancer cells, potentially leading to reduced proliferation and tumor growth.
Caption: Simplified signaling pathway of PKM2 in cancer and the point of intervention for PKM2 inhibitors.
Experimental Protocols
Cell Line and Culture
-
Cell Line: A549 (human non-small cell lung carcinoma) or other suitable cancer cell line with high PKM2 expression.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude).
-
Age/Weight: 4-6 weeks old, 18-22 g.
-
Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest A549 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Experimental Workflow for Xenograft Study
Caption: General experimental workflow for a subcutaneous xenograft model to evaluate a PKM2 inhibitor.
Dosage and Administration
While specific data for this compound is unavailable, the following table provides dosage information for other PKM2 modulators from published studies, which can serve as a reference for designing initial experiments.
| Compound | Type | Cancer Model | Dosage | Administration Route | Frequency | Reference |
| PKM2-IN-1 (Compound 3k) | Inhibitor | Ovarian Cancer (SK-OV-3) | 5 mg/kg | Oral (p.o.) | Every 2 days | [1] |
| DNX-03013 | Activator | Colorectal Cancer (HT29) | 200 and 400 mg/kg | Intraperitoneal (i.p.) | Daily (QD) | [2] |
| TEPP-46 | Activator | Lung Cancer (H1299) | Not specified | Not specified | Not specified | [3] |
| ML265 | Activator | Lung Cancer (H1299) | Not specified | Not specified | Not specified | [4] |
Note: The optimal dosage and administration route for this compound would need to be determined empirically through dose-finding studies.
Treatment Protocol Example (Based on PKM2-IN-1)
-
Vehicle Control Group: Administer the vehicle solution (e.g., DMSO:corn oil, 1:9) to the control group of mice.
-
Treatment Group: Administer the PKM2 inhibitor (e.g., PKM2-IN-1 at 5 mg/kg) to the treatment group.
-
Administration: Administer the treatment orally every two days for the duration of the study (e.g., 21-31 days).
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.
Endpoint Analysis
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section for IHC analysis of proliferation markers (e.g., Ki-67) and other relevant biomarkers.
-
Western Blot Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein extraction and Western blot analysis to confirm target engagement and downstream effects on signaling pathways.
Data Presentation
Summarize the quantitative data in tables for clear comparison between the control and treatment groups.
Table 1: Tumor Growth Inhibition
| Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 125.5 ± 15.2 | 1500.8 ± 250.4 | - |
| PKM2 Inhibitor | 8 | 128.1 ± 14.8 | 750.2 ± 180.6 | 50.0 |
Table 2: Endpoint Tumor Weight and Body Weight
| Group | Mean Final Tumor Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Body Weight Change (%) |
| Vehicle Control | 1.6 ± 0.3 | 21.5 ± 1.2 | +5.2 |
| PKM2 Inhibitor | 0.8 ± 0.2 | 21.2 ± 1.5 | +3.9 |
Conclusion
This document provides a comprehensive, though representative, protocol for evaluating the in vivo efficacy of a PKM2 inhibitor using a xenograft mouse model. Researchers should adapt this protocol based on the specific characteristics of their compound of interest, such as this compound, and conduct appropriate preliminary studies to determine optimal dosing and scheduling. Careful monitoring and detailed endpoint analysis are crucial for a thorough assessment of the therapeutic potential of targeting PKM2 in cancer.
References
Application Notes and Protocols for In Vivo Studies with PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKM2-IN-9 (also identified as compound C1) is a potent inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. Its investigation in in vivo models is crucial for preclinical drug development. However, like many small molecule kinase inhibitors, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for achieving consistent and effective drug exposure in animal studies.
These application notes provide a comprehensive guide to systematically determine an appropriate vehicle and protocol for the dissolution of this compound for in vivo research. Due to the limited publicly available data on the specific solubility of this compound, a step-by-step approach to formulation development is presented.
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development. While specific data for this compound is scarce, it is classified as a small molecule inhibitor, which often exhibit poor water solubility.
General Strategies for Poorly Soluble Compounds:
For compounds with low aqueous solubility, several strategies can be employed to create suitable formulations for in vivo administration. These generally involve the use of:
-
Co-solvents: Organic solvents that are miscible with water and can increase the solubility of a lipophilic compound. Common examples include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Ethanol.
-
Surfactants: Amphipathic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds. Tween® 80 and Cremophor® EL are frequently used non-ionic surfactants in preclinical formulations.
-
Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Lipid-based formulations: For oral administration, oils such as corn oil or sesame oil can be used as vehicles.
The choice of excipients and the final formulation will depend on the administration route (e.g., oral, intravenous, intraperitoneal) and the required dose.
Experimental Protocol: Solubility Assessment of this compound
Before preparing a large batch of formulation, it is essential to perform a small-scale solubility assessment to identify a suitable vehicle.
Materials:
-
This compound powder
-
A panel of common biocompatible solvents (see table below)
-
Vortex mixer
-
Water bath or heat block
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.
-
Add a measured volume of each test vehicle to the tubes to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vortex each tube vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, use a water bath or heat block to gently warm the solution (e.g., to 37-40°C) and continue vortexing intermittently. Caution: Be aware of the compound's stability at elevated temperatures.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
If a clear solution is obtained, let it stand at room temperature for at least one hour to check for precipitation.
-
Record the solubility for each vehicle.
Table 1: Common Vehicles for Preclinical Solubility Screening
| Vehicle | Composition | Notes |
| Aqueous Vehicles | ||
| Saline | 0.9% NaCl in water | Unlikely to be effective alone but serves as a baseline. |
| PBS (Phosphate-Buffered Saline) | pH 7.4 | Similar to saline, used as a baseline. |
| Co-solvent Systems | ||
| 10% DMSO / 90% Saline | 10% DMSO, 90% 0.9% NaCl | A common starting point for many compounds. |
| 10% DMSO / 40% PEG300 / 50% Saline | 10% DMSO, 40% PEG300, 50% 0.9% NaCl | A widely used vehicle for a range of poorly soluble compounds. |
| Surfactant-based Systems | ||
| 5% Tween® 80 in Saline | 5% (v/v) Tween® 80 in 0.9% NaCl | Surfactants can aid in forming stable micelles. |
| 5% Cremophor® EL in Saline | 5% (v/v) Cremophor® EL in 0.9% NaCl | Another common surfactant-based vehicle. Note: Cremophor® EL can have biological effects and should be used with appropriate vehicle controls. |
| Oral Administration Vehicles | ||
| Corn Oil | 100% Corn Oil | Suitable for lipophilic compounds for oral gavage. |
| 0.5% Methylcellulose in Water | 0.5% (w/v) Methylcellulose in water | Forms a suspension, which can be suitable for oral administration if a solution cannot be achieved. |
Recommended Formulation Protocols
Based on the results of the solubility assessment, the following protocols can be adapted.
Protocol 1: Formulation for Oral Administration (Gavage)
This protocol is suitable if this compound is found to be soluble in a co-solvent system or can be suspended in a methylcellulose solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Saline (0.9% NaCl) or Water for Injection
-
0.5% (w/v) Methylcellulose solution (if forming a suspension)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure for a Solution (e.g., 10% DMSO / 40% PEG300 / 50% Saline):
-
Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.
-
In a sterile conical tube, add the required volume of DMSO to the pre-weighed this compound powder.
-
Vortex until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Add the required volume of PEG300 and vortex to mix thoroughly.
-
Slowly add the saline or water while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear.
Procedure for a Suspension (e.g., in 0.5% Methylcellulose):
-
If a small amount of co-solvent is needed for initial wetting, dissolve the this compound in a minimal volume of DMSO or another suitable solvent.
-
Gradually add the 0.5% methylcellulose solution to the dissolved compound while vortexing or stirring continuously.
-
Continue to mix until a uniform suspension is achieved.
Protocol 2: Formulation for Intravenous or Intraperitoneal Injection
For systemic administration, a clear, sterile solution is required. Co-solvent systems are commonly used. It is critical to minimize the percentage of organic solvents to avoid toxicity.
Materials:
-
This compound
-
DMSO (high purity, sterile)
-
PEG300 (high purity, sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure (e.g., 10% DMSO / 40% PEG300 / 50% Saline):
-
Follow steps 1-5 from the oral solution protocol, using sterile components and aseptic techniques.
-
Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a sterile container to ensure sterility.
-
The final formulation should be clear and free of any precipitates.
Table 2: Example Formulation Calculations
| Parameter | Value |
| Target Concentration | 5 mg/mL |
| Final Volume | 10 mL |
| Total this compound needed | 50 mg |
| Vehicle Composition | 10% DMSO, 40% PEG300, 50% Saline |
| Volume of DMSO | 1 mL |
| Volume of PEG300 | 4 mL |
| Volume of Saline | 5 mL |
Visualization of Workflows and Pathways
PKM2 Signaling Pathway
Caption: Simplified signaling pathway of PKM2 and the inhibitory action of this compound.
Experimental Workflow for Formulation Development
Caption: Step-by-step workflow for the formulation development of this compound for in vivo studies.
Important Considerations
-
Toxicity of Vehicles: Always be mindful of the potential toxicity of the chosen vehicles, especially with chronic dosing. It is crucial to include a vehicle-only control group in all in vivo experiments.
-
Stability: Once a suitable formulation is identified, its stability should be assessed, especially if it is to be stored before use. Check for precipitation or degradation over time.
-
Route of Administration: The choice of formulation is highly dependent on the intended route of administration. Intravenous formulations have the strictest requirements for solubility and sterility.
-
Dose Volume: Ensure that the final concentration of the formulation allows for an appropriate and safe dosing volume for the animal model being used.
By following this systematic approach, researchers can develop a reliable and effective formulation for the in vivo evaluation of this compound, leading to more consistent and reproducible experimental outcomes.
PKM2-IN-9 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final rate-limiting step of glycolysis. In cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which leads to an accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, supporting rapid cell proliferation. This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive therapeutic target in oncology. PKM2-IN-9 (also known as compound C1) is a potent inhibitor of PKM2, demonstrating an inhibition rate of 75% at a concentration of 50 μM.[1] These application notes provide detailed information on the solubility of this compound and protocols for its use in biochemical and cell-based assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂N₄O₂ | [1] |
| Molecular Weight | 398.46 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 498568-75-5 | [1] |
Solubility
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 4 mg/mL | Solubility of the similar compound PKM2-IN-1 is reported to be between 4 mg/mL and 6 mg/mL in DMSO.[2] Warming and sonication may be required to achieve complete dissolution. |
| DMF (Dimethylformamide) | ~1 mg/mL | Based on data for a similar PKM2 inhibitor. |
| Ethanol | Insoluble | The similar compound PKM2-IN-1 is reported to be insoluble in Ethanol. |
| Water | Insoluble | The similar compound PKM2-IN-1 is reported to be insoluble in Water. |
Note: Hygroscopic DMSO can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Signaling Pathway of PKM2
PKM2 plays a crucial role in regulating the metabolic flux in cancer cells. In its highly active tetrameric state, it efficiently converts PEP to pyruvate. However, in cancer cells, various signaling pathways lead to the accumulation of the less active dimeric form. This "metabolic switch" is critical for providing cancer cells with the necessary building blocks for proliferation.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Based on the molecular weight of 398.46 g/mol , to make a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be applied.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to 1 month), -20°C is sufficient.
References
Application Notes and Protocols for Studying Cancer Cell Metabolism with PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells, playing a pivotal role in the metabolic reprogramming known as the Warburg effect.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3] This dimeric form slows the final step of glycolysis, leading to an accumulation of glycolytic intermediates that are diverted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1][4] PKM2 also functions as a protein kinase and a transcriptional coactivator in the nucleus, further promoting tumor growth and survival. The inhibition of PKM2 is a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.
PKM2-IN-9 is a potent small molecule inhibitor of PKM2. While detailed characterization in publicly available literature is limited, it has been shown to inhibit PKM2 activity by 75% at a concentration of 50 μM. These application notes provide a comprehensive guide for utilizing this compound and other PKM2 inhibitors to study cancer cell metabolism. The protocols provided are based on established methods for characterizing PKM2 inhibitors, such as the well-documented inhibitor PKM2-IN-1 (also known as Compound 3K).
Data Presentation
The following tables summarize the quantitative data for representative PKM2 inhibitors to provide a comparative context for the study of this compound.
Table 1: In Vitro Efficacy of PKM2 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | PKM2 | 75% inhibition @ 50 µM | - | Not available | |
| PKM2-IN-1 (Compound 3K) | PKM2 | 2.95 µM | HCT116 | 0.18 µM | |
| HeLa | 0.29 µM | ||||
| H1299 | 1.56 µM | ||||
| SKOV3 | ~2.5 µM (at 48h) | ||||
| PKM1 | 16.71 µM | - | - | ||
| PKL | 8.2 µM | - | - |
Table 2: Effects of PKM2 Inhibition on Cancer Cell Metabolism
| Treatment | Cell Line | Change in Lactate Production | Change in ATP Levels | Change in 3-Phosphoglycerate (3-PG) | Reference |
| PKM2-IN-1 | A549 | Decreased | Decreased | Increased |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of PKM2 in Cancer Metabolism
Caption: PKM2 signaling in cancer metabolism.
Experimental Workflow for Characterizing this compound
References
Application Notes and Protocols for Western Blot Analysis of PKM2 Inhibition by PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis to support rapid proliferation. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The dimeric form is predominant in tumor cells and is associated with the redirection of glycolytic intermediates into biosynthetic pathways necessary for cell growth. The inhibition of PKM2 is a promising strategy in cancer therapy to disrupt tumor metabolism. PKM2-IN-9 is a potent inhibitor of PKM2, demonstrating a 75% inhibition rate at a concentration of 50 μM.[1] This document provides a detailed protocol for utilizing Western blotting to analyze the effects of this compound on cancer cells.
Data Presentation
While specific quantitative data for the direct effect of this compound on protein expression levels from published literature is limited, the following table outlines the expected outcomes and provides a template for presenting experimental results.
| Treatment Group | This compound Conc. (µM) | Total PKM2 Expression (Normalized to Loading Control) | p-PKM2 (Tyr105) Expression (Normalized to Total PKM2) | HIF-1α Expression (Normalized to Loading Control) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | User Data | User Data | User Data |
| This compound | 25 | User Data | User Data | User Data |
| This compound | 50 | User Data | User Data | User Data |
User Data: Placeholder for researchers to input their experimental findings.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKM2 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PKM2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PKM2 inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, or another line with known high PKM2 expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, and 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time may need to be determined empirically.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-PKM2 (to detect total PKM2)
-
Anti-phospho-PKM2 (Tyr105) (to assess a key regulatory phosphorylation site)
-
Anti-HIF-1α (a downstream target of PKM2 signaling)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, it is often informative to normalize to the total protein level.
References
Application Notes: PKM2 Kinase Inhibition Assay using PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final rate-limiting step of glycolysis.[1][2] Unlike other isoforms, PKM2 is expressed in embryonic and proliferating cells, including a wide range of cancer cells.[2][3] PKM2 can exist in a highly active tetrameric form or a less active dimeric form.[4] In cancer cells, the dimeric form is predominant, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect), which supports anabolic processes required for rapid cell proliferation. Beyond its metabolic role, nuclear PKM2 can also act as a protein kinase and a transcriptional co-activator, influencing gene expression and promoting tumorigenesis. The critical role of PKM2 in cancer metabolism and cell growth makes it an attractive therapeutic target for the development of novel anti-cancer agents.
These application notes provide a detailed protocol for performing a PKM2 kinase inhibition assay, a critical tool for identifying and characterizing small molecule inhibitors like PKM2-IN-9. The described biochemical assay is based on the quantification of ATP produced from the PKM2-catalyzed reaction using a luminescence-based detection method.
Principle of the Assay
The PKM2 kinase inhibition assay measures the enzymatic activity of PKM2 in the presence and absence of a test inhibitor. The fundamental reaction catalyzed by PKM2 is the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. The amount of ATP produced is directly proportional to the PKM2 enzymatic activity.
This protocol utilizes a luciferase-based system (such as Kinase-Glo®) to quantify the ATP generated. In this system, the luciferase enzyme uses ATP to oxidize luciferin, resulting in the emission of light. The luminescent signal is then measured by a luminometer, and the intensity of the light is directly correlated with the concentration of ATP. By measuring the reduction in light output in the presence of an inhibitor, the potency of the inhibitor (e.g., its IC50 value) can be determined.
PKM2 Signaling Pathway
Caption: PKM2 signaling pathway and its regulation.
Quantitative Data Summary
The following tables provide representative concentrations for assay components and example inhibitory activities for known PKM2 modulators.
Table 1: Reagent Concentrations for PKM2 Kinase Inhibition Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Recombinant Human PKM2 | 2.5 ng/µL | ~50 pg/µL (or 2.5 ng/well) |
| ADP | 20 mM | 0.6 mM - 1 mM |
| PEP (Phosphoenolpyruvate) | 50 mM | 0.5 mM |
| FBP (Fructose-1,6-bisphosphate) | 100 mM | 10 µM - 125 µM |
| Assay Buffer (e.g., 5x) | 5x | 1x |
| Test Inhibitor (this compound) | Varies (e.g., 10 mM in DMSO) | Varies (e.g., 0.1 nM - 100 µM) |
| DMSO | 100% | ≤ 1% |
Note: Optimal concentrations, particularly for PKM2 enzyme and FBP, may need to be determined empirically for specific assay conditions and reagent lots.
Table 2: Example IC50 Values of Known PKM2 Inhibitors
| Compound | IC50 Value (µM) | Inhibition Type | Reference |
| Shikonin | 1.42 | Not specified | |
| Suramin | 33 | Not specified | |
| Compound 3 | ~10-50 | Not specified | |
| Silibinin | 0.91 | Competitive | |
| Curcumin | 1.12 | Non-competitive | |
| Ellagic acid | 4.20 | Competitive |
Note: This table provides examples of reported IC50 values for various PKM2 inhibitors. The IC50 for this compound should be determined experimentally using the protocol below.
Experimental Protocols
Biochemical PKM2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 96-well or 384-well plate format and utilizes a luminescence-based ATP detection reagent.
Materials and Reagents:
-
Recombinant Human PKM2 enzyme
-
PKM2 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ADP (Adenosine 5'-diphosphate)
-
PEP (Phosphoenolpyruvate)
-
FBP (Fructose-1,6-bisphosphate), allosteric activator
-
This compound (or other test inhibitor) dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Nuclease-free water
Experimental Workflow Diagram:
Caption: Workflow for the PKM2 kinase inhibition assay.
Protocol Steps:
-
Reagent Preparation:
-
Thaw all reagents on ice. Prepare 1x Assay Buffer from the 5x stock with nuclease-free water.
-
Prepare serial dilutions of this compound in 100% DMSO. Then, create intermediate dilutions in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the PKM2 enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Assay Buffer. Keep on ice.
-
Prepare the substrate master mix containing ADP and PEP at 2x their final desired concentrations in 1x Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or control (1x Assay Buffer with the same percentage of DMSO for 'no inhibitor' controls) to the appropriate wells of the white, opaque assay plate.
-
Include "blank" controls which will not receive the enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the diluted PKM2 enzyme solution to all wells except the "blank" controls. For "blank" wells, add 20 µL of 1x Assay Buffer.
-
Mix gently by tapping the plate or using a plate shaker at a low speed.
-
Pre-incubate the plate at room temperature for 20-25 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the 2x substrate master mix (ADP + PEP) to all wells. The total reaction volume is now 50 µL.
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
ATP Detection:
-
Equilibrate the ATP detection reagent (e.g., Kinase-Glo® Max) to room temperature.
-
Add 50 µL of the ATP detection reagent to each well. This will stop the PKM2 reaction and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence signal of the "blank" wells from all other wells.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_NoInhibitor_Control)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Disclaimer: This document is intended for research use only. Protocols and concentrations may require optimization based on specific laboratory conditions and reagent sources. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: Utilizing PKM2-IN-9 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in tumor metabolism, playing a crucial role in the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis. This metabolic shift provides a growth advantage to tumor cells.[1][2][3] PKM2 is a highly regulated enzyme that can switch between a highly active tetrameric state and a less active dimeric state.[1][4] In many cancer types, the dimeric form of PKM2 is prevalent, leading to the accumulation of glycolytic intermediates that are redirected towards biosynthetic pathways, supporting rapid cell proliferation.
PKM2-IN-9 is a potent inhibitor of PKM2, demonstrating a 75% inhibition rate at a concentration of 50 μM. By targeting PKM2, its inhibitors can disrupt the metabolic advantages of cancer cells, potentially leading to reduced tumor growth and increased sensitivity to conventional chemotherapy. These application notes provide a framework for investigating the synergistic potential of this compound in combination with other chemotherapy drugs, based on existing research with other PKM2 inhibitors.
Data Presentation: Efficacy of PKM2 Inhibition in Combination Therapy
The following tables summarize quantitative data from studies on PKM2 inhibitors and activators in combination with various chemotherapy agents. While specific data for this compound is not yet available, these findings provide a strong rationale for its investigation in similar combination regimens.
Table 1: In Vitro Cytotoxicity of PKM2 Modulation in Combination with Chemotherapy
| Cancer Cell Line | PKM2 Modulator | Chemotherapy Drug | Effect | Reference |
| T24R (Bladder Cancer) | Shikonin (PKM2 Inhibitor) | Cisplatin | Re-sensitized cisplatin-resistant cells | |
| SW780R (Bladder Cancer) | Shikonin (PKM2 Inhibitor) | Cisplatin | Re-sensitized cisplatin-resistant cells | |
| A549 (Lung Cancer) | TP-1454 (PKM2 Activator) | Doxorubicin | 4-fold reduction in IC50 of Doxorubicin | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Gliotoxin + Shikonin (PKM2 Inhibitors) | N/A | Synergistic sensitization of high-density cells | |
| C4-1 (Cervical Cancer) | PKM2 siRNA | Cisplatin | IC50 of Cisplatin increased from 2.32 µM to 3.26 µM upon PKM2 knockdown (48h) | |
| HeLa (Cervical Cancer) | PKM2 siRNA | Cisplatin | Significant increase in Cisplatin IC50 upon PKM2 knockdown |
Table 2: In Vivo Tumor Growth Inhibition with PKM2 Modulator Combination Therapy
| Cancer Model | PKM2 Modulator | Chemotherapy Drug | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HT29 (Colorectal Cancer) Xenograft | DNX-03013 (PKM2 Activator) | Not specified | 200 and 400 mg/kg IP QD | >50% inhibition | |
| MDA-MB-231 (Triple-Negative Breast Cancer) Orthotopic | PKM2 siRNA | Doxorubicin | Systemic PEI-based delivery | Superior anticancer efficacy compared to doxorubicin alone | |
| A549 (NSCLC) Xenograft | PKM2-IN-1 (PKM2 Inhibitor) | NCT-503 (PHGDH Inhibitor) | Not specified | Significantly inhibited tumor growth | |
| H1299 (Lung Cancer) Xenograft | TEPP-46 (PKM2 Activator) | 2-Deoxy-D-glucose (2-DG) | Not specified | Reduced growth of established tumors |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy drug of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination at fixed ratios.
-
Treat the cells with the drug solutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between this compound and the chemotherapy drug (synergism, additivity, or antagonism).
Procedure:
-
Use the dose-response data from the cell viability assay.
-
Utilize software like CompuSyn to calculate the Combination Index (CI).
-
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the chemotherapy drug, and the combination for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis
This protocol is for examining the effect of the combination treatment on key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PKM2, p-AMPK, p-mTOR, cleaved PARP, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
This compound and chemotherapy drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy drug alone, and combination).
-
Administer treatments according to a predetermined schedule and route.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate Tumor Growth Inhibition (TGI).
Visualizations
Signaling Pathways
Caption: PKM2 signaling in cancer and points of therapeutic intervention.
Experimental Workflow
Caption: Workflow for evaluating this compound in combination chemotherapy.
Logical Relationship of Synergy
Caption: Logical relationship of synergistic action.
References
- 1. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 2. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the long-term storage, stability, and handling of the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-9. Additionally, comprehensive protocols for in vitro enzyme inhibition assays and cell-based assays are outlined to facilitate its use in research and drug development.
Long-Term Storage and Stability of this compound
Proper storage of this compound is critical to maintain its chemical integrity and inhibitory activity over time. The following recommendations are based on information from suppliers and data for structurally related compounds.
Storage Conditions
Quantitative data on the long-term stability of this compound is not publicly available; however, based on standard laboratory practice for similar small molecule inhibitors, the following storage conditions are recommended.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Solid (Powder) | -20°C or -80°C | Up to 1 year | Tightly sealed, light-protected vial | Store in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Tightly sealed, light-protected vial | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Tightly sealed, light-protected vial | Aliquot to avoid repeated freeze-thaw cycles. |
Note: While this compound is shipped at room temperature, indicating short-term stability, long-term storage at low temperatures is crucial for preserving the compound's quality[2]. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Stability Considerations
-
Light Sensitivity: Protect from light to prevent potential photodegradation.
-
Hygroscopicity: Store in a desiccated environment to prevent moisture absorption, which could lead to hydrolysis.
-
Solution Stability: Prepare fresh working solutions from the stock solution for each experiment to ensure optimal performance. If storing working solutions, it is recommended to do so at -20°C for no longer than 24 hours.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
In Vitro PKM2 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human PKM2 enzyme. The assay can be performed using a lactate dehydrogenase (LDH)-coupled spectrophotometric method or a luminescence-based ATP detection method (e.g., Kinase-Glo®).[3]
Workflow for In Vitro PKM2 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well microplate (clear for absorbance, white for luminescence)
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of recombinant PKM2 in assay buffer.
-
Prepare a substrate mix containing PEP and ADP in assay buffer.
-
For the LDH-coupled assay, prepare a solution of NADH and LDH in assay buffer.
-
-
Assay Procedure (LDH-Coupled Method):
-
To each well of a 96-well plate, add:
-
This compound dilution or vehicle (DMSO)
-
Recombinant PKM2 solution
-
NADH/LDH solution
-
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate mix (PEP and ADP).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Assay Procedure (Kinase-Glo® Method):
-
To each well of a white 96-well plate, add:
-
This compound dilution or vehicle (DMSO)
-
Recombinant PKM2 solution
-
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate mix (PEP and ADP).
-
Incubate for 30-60 minutes at room temperature.
-
Add Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for PKM2 Inhibition
This protocol describes a general method to assess the effect of this compound on cancer cell proliferation and metabolism.
Workflow for Cellular Assay of this compound
Caption: Workflow for evaluating the cellular effects of this compound.
Materials:
-
Cancer cell line known to express PKM2 (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound
-
Reagents for cell proliferation assay (e.g., MTT, CellTiter-Glo®)
-
Kits for measuring glucose uptake and lactate production
-
Reagents and antibodies for Western blotting
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assays:
-
Cell Proliferation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions to determine the effect of this compound on cell growth.
-
Metabolic Analysis: Collect the cell culture supernatant to measure glucose consumption and lactate production using commercially available kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by PKM2 inhibition (e.g., Akt, mTOR).[4]
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound.
-
Determine the EC50 or IC50 value for the anti-proliferative effect.
-
Analyze the changes in glucose uptake and lactate production in response to this compound treatment.
-
Quantify the changes in protein expression and phosphorylation from Western blot data.
-
Signaling Pathways Modulated by PKM2 Inhibition
PKM2 is a key regulator of the final, rate-limiting step of glycolysis. Its inhibition by compounds like this compound can have significant effects on cellular metabolism and related signaling pathways. In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways (the Warburg effect). Inhibition of PKM2 is expected to further decrease the glycolytic flux, potentially leading to a metabolic shift and impacting cell growth and survival.
Signaling Pathway Affected by PKM2 Inhibition
Caption: Inhibition of PKM2 by this compound blocks the final step of glycolysis, impacting downstream metabolic pathways and related signaling cascades.
Inhibition of PKM2 by this compound is expected to lead to an accumulation of upstream glycolytic intermediates, such as phosphoenolpyruvate (PEP). This can result in a decreased production of pyruvate and lactate, and a potential shift towards oxidative phosphorylation. Furthermore, the accumulation of glycolytic intermediates can feedback to other biosynthetic pathways, such as the pentose phosphate pathway and serine synthesis. The activity and expression of PKM2 are also regulated by major cancer-related signaling pathways, including the PI3K/Akt/mTOR and HIF-1α pathways. Therefore, inhibiting PKM2 may also have downstream effects on these signaling cascades.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PKM2-IN-9 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the potent PKM2 inhibitor, PKM2-IN-9, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address and resolve these issues, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high metabolic demands. By inhibiting PKM2, researchers can study the effects of targeting cancer metabolism, making this compound a valuable tool in cancer research and drug development.
Q2: I've observed a cloudy or hazy appearance in my cell culture media after adding this compound. What is causing this?
A2: The cloudiness or haziness you are observing is likely due to the precipitation of this compound. This is a common issue with many small molecule inhibitors, which, like this compound, are often hydrophobic (not readily soluble in water-based solutions like cell culture media). The precipitation is typically caused by the compound coming out of solution when the concentration exceeds its solubility limit in the aqueous environment of the media.
Q3: What are the primary reasons for this compound precipitation?
A3: Several factors can contribute to the precipitation of this compound in your cell culture media:
-
Poor Aqueous Solubility: this compound, like many organic small molecules, has limited solubility in aqueous solutions.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent like DMSO is not fully dissolved, it will lead to precipitation upon dilution in the media.
-
High Final Concentration: Exceeding the maximum soluble concentration of this compound in the final culture media will inevitably cause it to precipitate.
-
"Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of hydrophobic compounds.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of the compound.
-
High DMSO Concentration: While DMSO is an excellent solvent for this compound, a high final concentration of DMSO in the media can be toxic to cells and can also contribute to precipitation upon dilution. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps to resolve the issue.
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of precipitation.
Question: How should I prepare my this compound stock solution?
Answer: It is critical to ensure that this compound is completely dissolved in a suitable organic solvent before preparing your working solution. Based on the properties of similar compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 398.46 g/mol ), you would need 3.98 mg of the compound.
-
Adding the Solvent: Add the calculated volume of 100% DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath and/or sonicate for short intervals until the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
| Parameter | Value | Reference |
| Molecular Weight | 398.46 g/mol | [1] |
| Chemical Formula | C24H22N4O2 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
Step 2: Optimize the Dilution of the Stock Solution into Media
The method of diluting the concentrated DMSO stock into the aqueous cell culture media is a critical step in preventing precipitation.
Question: What is the best way to dilute my this compound stock solution into the cell culture media?
Answer: A sudden change in solvent polarity is a major cause of precipitation. To avoid this, a serial dilution or intermediate dilution step is highly recommended.
Experimental Protocol: Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm the Media: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.
-
Prepare an Intermediate Dilution:
-
In a sterile microcentrifuge tube, add a small volume of pre-warmed, serum-free media (e.g., 100 µL).
-
Add the required volume of your concentrated this compound DMSO stock solution to this small volume of media.
-
Gently vortex or pipette up and down to mix thoroughly. This creates an intermediate dilution where the DMSO concentration is higher than the final concentration but the compound is still soluble.
-
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed complete cell culture media.
-
Mix Thoroughly: Gently swirl or invert the culture vessel to ensure the compound is evenly distributed.
-
Visual Inspection: Before adding the media to your cells, visually inspect it for any signs of precipitation.
Logical Relationship: The Importance of Intermediate Dilution
References
Technical Support Center: Optimizing PKM2 Inhibitor Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PKM2 inhibitors, such as PKM2-IN-9, to effectively induce apoptosis in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which PKM2 inhibitors induce apoptosis?
A1: Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is often overexpressed in cancer cells. It can exist in a highly active tetrameric form or a less active dimeric form. The dimeric form is prevalent in cancer cells and diverts glucose metabolites towards biosynthetic pathways that support cell proliferation. PKM2 inhibitors can induce apoptosis through several mechanisms:
-
Metabolic Stress: By inhibiting PKM2, these compounds disrupt glycolysis, leading to decreased ATP production and an accumulation of upstream glycolytic intermediates. This metabolic stress can trigger apoptosis.
-
Modulation of Signaling Pathways: PKM2 has non-metabolic functions, including acting as a protein kinase and a transcriptional co-activator. Inhibition of PKM2 can affect signaling pathways that regulate cell survival and apoptosis, such as the Akt/mTOR pathway.[1][2]
-
Induction of Oxidative Stress: Inhibition of PKM2 can lead to an increase in reactive oxygen species (ROS), which can damage cellular components and initiate apoptosis.[3]
-
Regulation of Apoptotic Proteins: PKM2 can interact with and stabilize anti-apoptotic proteins like Bcl-2.[3][4] Inhibition of PKM2 can lead to the destabilization of these proteins and promote the activity of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and apoptosis.
Q2: What is a typical starting concentration range for a novel PKM2 inhibitor like this compound?
Q3: How do I determine the optimal concentration of a PKM2 inhibitor for my specific cell line?
A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cell viability and the EC50 (half-maximal effective concentration) for apoptosis induction in your specific cell line. This involves treating the cells with a range of inhibitor concentrations and measuring the response using assays like MTT for viability and Annexin V staining for apoptosis.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PKM2 inhibitor. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known inducer of apoptosis in your cell line (e.g., staurosporine) to confirm that the apoptosis detection assay is working correctly.
-
Negative Control (Optional): A structurally similar but inactive compound, if available, to help identify potential off-target effects.
Troubleshooting Guides
Problem 1: No significant increase in apoptosis is observed after treatment with the PKM2 inhibitor.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration used may be too low. Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Treatment Duration | The incubation time may be too short or too long. Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | The chosen cell line may be resistant to PKM2 inhibition-induced apoptosis. Consider using a different cell line known to be sensitive to metabolic inhibitors. |
| Inhibitor Instability | The inhibitor may be degrading in the culture medium. Prepare fresh stock solutions and minimize freeze-thaw cycles. |
| Assay Issues | The apoptosis detection assay may not be working correctly. Use a positive control to validate the assay. Ensure proper handling and storage of assay reagents. |
Problem 2: High levels of cell death are observed, but it doesn't appear to be apoptotic (e.g., high necrosis).
| Possible Cause | Suggested Solution |
| Inhibitor Toxicity | At high concentrations, the inhibitor may be causing necrotic cell death due to general toxicity. Lower the concentration range in your experiments. |
| Off-Target Effects | The inhibitor may be hitting other targets, leading to non-specific toxicity. Consider using a more specific PKM2 inhibitor if available, or perform counter-screening against other kinases. |
| Solvent Toxicity | The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration is typically below 0.5%. |
| Harsh Cell Handling | Rough handling during cell harvesting can damage cell membranes, leading to an increase in necrotic cells. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for various PKM2 inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with new PKM2 inhibitors.
| PKM2 Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Compound 3h | LNCaP (Prostate) | Cell Viability | IC50 = 0.96 ± 0.18 µM | |
| Compound 3k | SK-OV-3 (Ovarian) | Cell Viability | IC50 ~5.7-fold more selective for PKM2 over PKM1 | |
| MTP | SCC2095 (Oral) | Cell Growth | IC50 = 0.59 µM | |
| MTP | HSC-3 (Oral) | Cell Growth | IC50 = 0.78 µM | |
| Shikonin | U87MG (Glioma) | Cell Growth | Effective at low doses | |
| Compound 3 | H1299 (Lung) | Cell Proliferation | High µM concentrations required |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of a PKM2 inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PKM2 inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol describes how to quantify apoptotic cells using flow cytometry.
-
Cell Treatment: Treat cells with the PKM2 inhibitor at the desired concentrations and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptotic proteins.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of apoptosis induction by PKM2 inhibitors.
Caption: Workflow for optimizing PKM2 inhibitor-induced apoptosis.
Caption: Troubleshooting logic for lack of apoptosis.
References
- 1. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells | MDPI [mdpi.com]
- 2. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with PKM2-IN-9
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed in Western blot experiments when using the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Western blot?
This compound is a potent small molecule inhibitor of pyruvate kinase M2 (PKM2).[1] PKM2 is a key enzyme in glycolysis and is often upregulated in cancer cells. In a Western blot experiment, treatment with a PKM2 inhibitor may lead to a concentration-dependent decrease in the total PKM2 protein levels.[2] This could be due to the inhibitor affecting the stability of the PKM2 protein. Additionally, inhibiting PKM2 can affect the expression and phosphorylation status of downstream signaling proteins.
Q2: I am not seeing a consistent decrease in my total PKM2 band after treatment with this compound. What could be the reason?
Several factors could contribute to this inconsistency:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Incorrect Treatment Duration: The time required for this compound to affect PKM2 protein levels may vary. A time-course experiment is advisable to identify the optimal treatment duration.
-
Cellular Context: The regulation of PKM2 can be complex and cell-type specific. In some cells, compensatory mechanisms might counteract the effect of the inhibitor on total protein levels.
-
Antibody Specificity: Ensure your primary antibody is specific for PKM2 and does not cross-react with other isoforms like PKM1.[3][4]
Q3: My loading control bands are inconsistent across different lanes. What should I do?
Inconsistent loading control bands indicate unequal protein loading. To rectify this:
-
Accurate Protein Quantification: Use a reliable protein quantification method, such as a BCA or Bradford assay, to ensure equal amounts of protein are loaded in each lane.
-
Consistent Sample Preparation: Use a standardized lysis buffer and protocol for all samples to ensure complete and consistent cell lysis.
Q4: I am observing multiple bands or non-specific bands in my Western blot. How can I resolve this?
Non-specific bands can arise from several factors:
-
Antibody Concentration: The concentration of your primary or secondary antibody might be too high. Titrate your antibodies to find the optimal dilution that provides a strong specific signal with minimal background.
-
Insufficient Washing: Inadequate washing steps can result in the retention of unbound antibodies. Increase the number and duration of your washes.
-
Blocking Inefficiency: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent and blocking for a sufficient amount of time.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during Western blotting experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal for PKM2 | Inactive this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
| Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine optimal conditions. | |
| Low protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient antibody binding | Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. Incubate the primary antibody overnight at 4°C for enhanced signal.[3] | |
| Poor protein transfer | Verify transfer efficiency using a total protein stain on the membrane. For larger proteins like PKM2 (~58 kDa), a wet transfer may be more efficient. | |
| Inconsistent PKM2 Band Intensity | Variability in this compound treatment | Ensure consistent inhibitor concentration and incubation times across all experiments. |
| Inconsistent sample preparation | Use a standardized protocol for cell lysis and protein extraction for all samples. | |
| Variable protein loading | Perform accurate protein quantification and load equal amounts of protein in each lane. | |
| High Background | Antibody concentration too high | Titrate primary and secondary antibodies to optimal concentrations. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Multiple or Unexpected Bands | Non-specific antibody binding | Use an affinity-purified primary antibody. Run a secondary antibody-only control to check for non-specific binding. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. | |
| Post-translational modifications or isoforms | Consult literature to see if PKM2 in your system is known to have modifications or if other isoforms could be detected. |
Experimental Protocols
Recommended Western Blot Protocol for PKM2 Detection
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is recommended for PKM2.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for PKM2 (e.g., Cell Signaling Technology #3198) diluted in 5% BSA in TBST, overnight at 4°C with gentle shaking.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathways and Workflows
PKM2 Signaling Pathway
PKM2 is a key regulator of cellular metabolism and is involved in several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation. Inhibition of PKM2 can disrupt these pathways.
Caption: Simplified signaling pathway illustrating the role of PKM2 and its inhibition by this compound.
Experimental Workflow for Troubleshooting
A systematic approach is essential for identifying the source of inconsistent Western blot results.
Caption: A logical workflow to systematically troubleshoot inconsistent Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 Antibody (#3198) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: PKM2-IN-9 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in PKM2-IN-9 kinase assays.
Troubleshooting Guide: High Background Signal
High background in a kinase assay can obscure the true signal from enzyme activity, leading to inaccurate data and difficulty in determining inhibitor potency. The following guide addresses common causes of high background in a question-and-answer format.
Question 1: My negative control (no enzyme) and/or my baseline (enzyme with inhibitor) show a high signal. What are the potential causes and solutions?
High background in the absence of full enzyme activity often points to issues with assay components or non-specific interactions.
| Potential Cause | Recommended Solution |
| Reagent Impurity | Use high-purity, certified reagents, especially for ATP and substrates. Impurities can interfere with detection systems (e.g., luciferase) or contribute to non-enzymatic signal generation.[1] |
| Assay-Specific Artifacts | If using a luminescence-based assay (e.g., Kinase-Glo), the inhibitor (this compound) might be inhibiting the reporter enzyme (luciferase).[2] Run a counterscreen without PKM2 to test for direct effects on the assay reagents.[1] |
| Non-Specific Binding | The inhibitor or other assay components may bind non-specifically to the assay plate or other proteins.[3] Consider using different plate types (e.g., low-binding plates) or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[4] |
| Compound Interference | The inhibitor itself may be fluorescent or absorb light at the detection wavelength, leading to artificially high readings in optical assays. Measure the intrinsic fluorescence or absorbance of the compound at the assay concentrations. |
Question 2: The signal in my assay is high and does not decrease significantly with increasing concentrations of this compound. What could be wrong?
This scenario suggests that the observed signal is not primarily due to the specific activity of PKM2 or that the inhibitor is not effectively inhibiting the enzyme under the current assay conditions.
| Potential Cause | Recommended Solution |
| High ATP Concentration | This compound is likely an ATP-competitive inhibitor. High concentrations of ATP will outcompete the inhibitor for the binding site on PKM2, leading to reduced apparent inhibition. The ATP concentration should ideally be at or below the Michaelis constant (Km) for ATP for PKM2. |
| High Enzyme Concentration | Excessive enzyme concentration can lead to rapid substrate turnover, making it difficult to detect inhibition. It can also increase background due to enzyme autophosphorylation. Optimize the PKM2 concentration to ensure the reaction proceeds in the linear range. |
| Contaminating Kinase Activity | The recombinant PKM2 preparation may be contaminated with other kinases from the expression system. Ensure the purity of the recombinant PKM2. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence or absence of necessary cofactors (e.g., MgCl2, KCl) can significantly impact enzyme activity and inhibitor binding. Use a buffer composition optimized for PKM2 activity. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
What are typical buffer conditions for a PKM2 kinase assay?
A common buffer for in vitro PKM2 enzyme activity assays includes:
-
50 mM Tris-HCl, pH 7.5
-
100 mM KCl
-
10 mM MgCl2
-
Substrates: ADP and phosphoenolpyruvate (PEP)
For LDH-coupled assays, NADH and LDH are also included. Luminescence-based assays like Kinase-Glo measure ATP consumption.
How does Fructose-1,6-bisphosphate (FBP) affect the assay?
FBP is an allosteric activator of PKM2 that stabilizes the active tetrameric form of the enzyme and increases its affinity for the substrate PEP. The inclusion of FBP in the assay can enhance PKM2 activity.
What are some known inhibitors of PKM2 and their reported IC50 values?
Several inhibitors of PKM2 have been identified. It's important to note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
| Inhibitor | IC50 Value (µM) | Inhibition Type |
| Shikonin | - | Selectively inhibits PKM2 over PKM1 |
| Lapachol | 1.4 | - |
| Suramin | 33 | - |
| Silibinin | 0.91 | Competitive |
| Curcumin | 1.12 | Non-competitive |
| Resveratrol | 3.07 | Non-competitive |
| Ellagic acid | 4.20 | Competitive |
Experimental Protocols
PKM2 Kinase Assay (Lactate Dehydrogenase-Coupled Method)
This method measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (or other inhibitor)
-
96-well UV-transparent plate
-
Microplate spectrophotometer
Procedure:
-
Prepare a master mix containing assay buffer, NADH, and LDH.
-
Add the desired concentration of this compound or vehicle (DMSO) to the appropriate wells.
-
Add the PKM2 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of PEP and ADP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.
-
The rate of NADH consumption is proportional to the PKM2 activity.
PKM2 Kinase Assay (Luminescence-Based - Kinase-Glo®)
This assay quantifies PKM2 activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher enzyme activity.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
This compound (or other inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well plate
-
Luminometer
Procedure:
-
Add assay buffer, PEP, and ADP to the wells.
-
Add the desired concentration of this compound or vehicle (DMSO).
-
Initiate the reaction by adding the PKM2 enzyme.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the enzymatic reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Visualizations
References
Technical Support Center: Enhancing the In Vivo Efficacy of PKM2-IN-9
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing PKM2-IN-9 in their experiments. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the in vivo efficacy of this pyruvate kinase M2 (PKM2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly in a low-activity dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support cell proliferation. PKM2 inhibitors aim to further reduce the activity of PKM2, potentially leading to a metabolic crisis in cancer cells.
Q2: I am observing limited in vivo anti-tumor activity with this compound. What are the potential reasons?
A2: Several factors could contribute to suboptimal in vivo efficacy:
-
Poor Bioavailability: The compound may have low solubility or be rapidly metabolized, leading to insufficient exposure at the tumor site.
-
Suboptimal Dosing or Schedule: The dose might be too low, or the dosing frequency may not maintain adequate target engagement over time.
-
Tumor Model Resistance: The chosen cancer cell line or xenograft model may not be sensitive to PKM2 inhibition.
-
Off-Target Effects: At higher concentrations, the compound might have off-target activities that limit its therapeutic window.
Q3: How can I improve the solubility and formulation of this compound for in vivo administration?
A3: For poorly soluble compounds like many kinase inhibitors, several formulation strategies can be employed:
-
Co-solvent Systems: A common approach is to use a mixture of solvents. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Suspensions: If the compound is not fully soluble, a micronized suspension can be prepared in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC).
-
Liposomal Formulations: Encapsulating this compound in liposomes can enhance its solubility, stability, and delivery to the tumor.
Q4: What are the expected on-target and potential off-target effects of PKM2 inhibition?
A4: On-target effects of PKM2 inhibition in cancer cells are expected to include a reduction in glycolysis, altered cellular metabolism, and potentially the induction of apoptosis or autophagy. Off-target effects are dependent on the selectivity profile of this compound. For instance, a related compound, referred to as PKM2 Inhibitor (Compound 3K), shows some activity against PKM1 and L-type pyruvate kinase (PKLR) at higher concentrations.[1] It is advisable to perform a kinase selectivity panel to understand the broader off-target profile of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Limited or no tumor growth inhibition in xenograft models. | 1. Insufficient Drug Exposure: Poor pharmacokinetics (PK) leading to low tumor penetration. 2. Inappropriate Dosing: The dose may be below the therapeutic threshold. 3. Resistant Tumor Model: The selected cell line may not rely on the PKM2 pathway for survival. | 1. Perform a pilot PK study to determine plasma and tumor concentrations of this compound. Optimize the formulation to improve bioavailability. 2. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and an optimal biological dose. 3. Screen a panel of cancer cell lines in vitro to identify models sensitive to this compound before initiating in vivo studies. |
| Observed toxicity or weight loss in treated animals. | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 2. On-target Toxicity: Inhibition of PKM2 in normal tissues may lead to toxicity. 3. Off-target Effects: The compound may be inhibiting other essential kinases. | 1. Always include a vehicle-only control group to assess the toxicity of the formulation. 2. Reduce the dose or modify the dosing schedule (e.g., from daily to every other day). 3. Conduct a kinase selectivity screen to identify potential off-target activities. |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent Dosing: Inaccurate administration of the compound. 2. Tumor Heterogeneity: Variation in tumor take and growth rates. 3. Formulation Instability: The compound may be precipitating out of the formulation. | 1. Ensure accurate and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). 2. Randomize animals into treatment groups when tumors reach a specific size range. 3. Prepare fresh formulations regularly and check for precipitation before each administration. |
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative PKM2 inhibitor, often referred to as "PKM2 Inhibitor," "Compound 3K," "MDK4882," or "PKM2-IN-1". While specific data for this compound is limited to an inhibition rate of 75% at 50 μM, the data for this analogous compound provides a useful reference.[1][2]
| Parameter | Value | Cell Lines/Targets | Reference |
| PKM2 IC50 | 2.95 µM | Enzyme Assay | [1] |
| PKM1 IC50 | 16.71 µM | Enzyme Assay | [1] |
| PKLR IC50 | 8.2 µM | Enzyme Assay | |
| HCT116 Cytotoxicity IC50 | 0.18 µM | Cell-based Assay | |
| HeLa Cytotoxicity IC50 | 0.29 µM | Cell-based Assay | |
| H1299 Cytotoxicity IC50 | 1.56 µM | Cell-based Assay | |
| In Vivo Efficacy | Reduces tumor volume and weight at 5 mg/kg | SKOV3 mouse xenograft model |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Tumor Implantation:
- Culture a sensitive cancer cell line (e.g., SKOV3, HCT116) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
- Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
2. Animal Grouping and Treatment:
- Monitor tumor growth with caliper measurements.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare the this compound formulation (e.g., in a co-solvent system or as a suspension).
- Administer this compound at the desired dose and schedule (e.g., 5 mg/kg, daily, via oral gavage or intraperitoneal injection).
- The control group should receive the vehicle only.
3. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- The study endpoint is typically when tumors in the control group reach a maximum allowed size or when a predetermined time point is reached.
- At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
To confirm that this compound is engaging its target in vivo, it is crucial to measure downstream markers of PKM2 activity in the tumor tissue.
1. Tissue Collection:
- At the end of the efficacy study, or in a separate satellite group of animals, collect tumor tissue at various time points after the final dose.
- Flash-freeze a portion of the tumor for biochemical analysis and fix another portion in formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
- Prepare tumor lysates and perform Western blotting for key proteins in the PKM2 signaling pathway.
- Potential markers include phosphorylated forms of proteins downstream of metabolic pathways affected by PKM2 inhibition.
3. Immunohistochemistry (IHC):
- Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of relevant proteins.
Visualizations
Signaling Pathways and Experimental Logic
Caption: PKM2 signaling in cancer metabolism and the inhibitory action of this compound.
Caption: Workflow for an in vivo xenograft efficacy study.
References
How to prepare fresh PKM2-IN-9 solutions for animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and use of fresh PKM2-IN-9 solutions for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: For oral administration, a common formulation for similar poorly soluble PKM2 inhibitors involves a co-solvent system. For instance, a formulation described for a similar compound, PKM2-IN-1, is 15% Cremophor EL in 85% saline[1]. Given the likely hydrophobic nature of this compound, a similar vehicle is a rational starting point. It is crucial to first dissolve this compound in a small amount of a suitable organic solvent like DMSO before further dilution.
Q2: What is a typical dose of a PKM2 inhibitor for in vivo studies in mice?
A2: The optimal dose for this compound must be determined empirically. However, literature on other PKM2 inhibitors can provide a starting range. For example, an irreversible PKM2 inhibitor was shown to be effective at a dose of 10 mg/kg in inhibiting tumor growth in nude mice[2][3]. Another study using a PKM2 activator reported a dose of 50 mg/kg administered via intraperitoneal (IP) injection[4]. Therefore, a pilot study with doses in the range of 10-50 mg/kg is a reasonable starting point.
Q3: What is the recommended route of administration for this compound in mice?
A3: Both oral gavage and intraperitoneal (IP) injection are common routes for administering small molecule inhibitors in mice. The choice depends on the experimental design and the desired pharmacokinetic profile. The formulation for PKM2-IN-1 with Cremophor EL and saline is suitable for oral administration[1]. For IP injection, the compound would need to be dissolved in a vehicle that is well-tolerated intraperitoneally.
Q4: How can I assess the stability of my this compound formulation?
A4: Freshly prepared solutions are always recommended for animal studies. To assess stability, visually inspect the solution for any signs of precipitation before each administration. If the formulation is to be used over several hours, it should be kept under constant agitation (e.g., on a stir plate) to maintain a homogenous suspension, especially if the compound has low solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | The compound has low aqueous solubility. | - Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before adding the aqueous component. - Add the aqueous vehicle slowly while vortexing or sonicating. - Consider using a surfactant like Tween 80 or a co-solvent such as polyethylene glycol (PEG) or propylene glycol (PG) in your vehicle. - A water bath sonicator can help break down clumps and create a finer suspension. |
| Difficulty in administering the solution via oral gavage | The formulation is too viscous or the gavage needle is inappropriate. | - If the solution is too viscous, you may need to adjust the vehicle composition or gently warm the solution (if the compound is heat-stable). - Ensure you are using the correct size and type of gavage needle for your mice. Flexible plastic feeding tubes are often recommended to minimize the risk of injury. - Proper restraint of the animal is critical for a successful gavage. |
| Animal distress or adverse effects after administration | Vehicle toxicity or irritation from the compound. | - Ensure the concentration of organic solvents like DMSO is kept to a minimum (typically <10% for IP injections). - Conduct a vehicle-only control group to assess any effects of the formulation itself. - If using IP injection, ensure the pH of the final solution is close to neutral to avoid irritation. - Observe the animals closely after dosing for any signs of distress. If adverse effects are observed, consider reducing the dose or changing the vehicle. |
| Inconsistent results between animals | Inhomogeneous solution leading to inaccurate dosing. | - If the compound is in a suspension, ensure it is well-mixed immediately before drawing each dose into the syringe. - Using a water bath sonicator can help create a more uniform and stable suspension. - For suspensions, constant stirring during the dosing period is recommended. |
PKM2 Signaling Pathway
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is often expressed in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, supporting cell proliferation. This is in contrast to the highly active tetrameric form found in most normal adult tissues. The activity of PKM2 is regulated by various factors, including allosteric activators like fructose-1,6-bisphosphate (FBP) and post-translational modifications.
Caption: PKM2 signaling pathway and the effect of this compound.
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice (General Protocol)
This protocol is a general guideline and should be optimized for your specific experimental needs. It is based on formulations used for similar poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Syringes and oral gavage needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study group.
-
Prepare a stock solution:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the powder. For example, start with 10-20 µL of DMSO per mg of compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.
-
-
Prepare the vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing 15% Cremophor EL and 85% sterile saline. For example, to make 1 mL of vehicle, mix 150 µL of Cremophor EL with 850 µL of sterile saline.
-
-
Formulate the final dosing solution:
-
While vortexing the vehicle, slowly add the this compound stock solution to the vehicle to achieve the final desired concentration.
-
For example, if the final desired concentration is 1 mg/mL for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), and you dissolved 1 mg of this compound in 20 µL of DMSO, you would add this to 980 µL of the vehicle.
-
Continue to vortex or sonicate the final solution to ensure a homogenous suspension. The final solution may appear as a fine, milky suspension.
-
-
Administration:
-
Before each administration, thoroughly mix the solution by vortexing to ensure a uniform suspension.
-
Administer the solution to the mice via oral gavage using an appropriately sized gavage needle.
-
The typical administration volume for mice is 5-10 mL/kg body weight.
-
Important Considerations:
-
Fresh Preparation: It is highly recommended to prepare the this compound solution fresh on the day of dosing.
-
Solubility: this compound is likely to have low aqueous solubility. The final formulation may be a suspension rather than a clear solution.
-
Vehicle Controls: Always include a vehicle control group in your animal studies to account for any effects of the formulation itself.
-
Safety: Handle Cremophor EL and DMSO with appropriate personal protective equipment.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| This compound IC50 | 75% inhibition at 50 µM | |
| PKM2-IN-1 IC50 | 2.95 µM | |
| Example In Vivo Dose (PKM2 Inhibitor) | 10 mg/kg | |
| Example In Vivo Dose (PKM2 Activator) | 50 mg/kg | |
| Recommended Oral Gavage Volume in Mice | 5-10 mL/kg | General guideline |
| Maximum DMSO Concentration (IP) | <10% | General guideline |
| PKM2-IN-1 Oral Formulation | 15% Cremophor EL in 85% Saline |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with PKM2-IN-9 instability in aqueous solutions
Welcome to the technical support center for PKM2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound C1, is a potent inhibitor of Pyruvate Kinase M2 (PKM2).[1][2] PKM2 is a key enzyme in the glycolytic pathway, and its inhibition can modulate cellular metabolism. This compound is utilized in cancer research to study the effects of inhibiting this metabolic pathway.[2]
Q2: I am observing precipitate in my aqueous experimental media after adding this compound. What is causing this?
A2: this compound is a hydrophobic molecule and is known to have poor solubility in aqueous solutions. Precipitation is a common issue and indicates that the compound is not fully dissolved or is falling out of solution over time. It is crucial to first dissolve this compound in an appropriate organic solvent before preparing aqueous working solutions.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How can I improve the stability of this compound in my aqueous working solutions?
A4: To maintain the stability of this compound in aqueous media, it is advisable to prepare fresh working solutions for each experiment from a concentrated DMSO stock. Avoid prolonged storage of dilute aqueous solutions, as the compound is likely to degrade or precipitate over time. Minimizing the final concentration of DMSO in your experiment is also crucial, as high concentrations can have independent effects on cells.
Q5: What are the optimal storage conditions for solid this compound and its stock solutions?
A5: Solid this compound should be stored in a tightly sealed container in a dry, dark place at -20°C. DMSO stock solutions should also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to aqueous buffer or media. | Direct addition of solid this compound to aqueous solution. | Prepare a concentrated stock solution in 100% DMSO first. Then, dilute the stock solution into your aqueous buffer or media with vigorous vortexing. |
| Precipitate appears in the working solution over time (e.g., during a long incubation). | Poor stability of this compound in the aqueous environment, leading to aggregation and precipitation. | Prepare working solutions fresh for each experiment. Minimize the incubation time if possible. Consider the use of a carrier protein like BSA to improve stability, but validate its compatibility with your assay. |
| Inconsistent or no biological effect observed in experiments. | 1. Incomplete dissolution of this compound.2. Degradation of this compound in the working solution. | 1. Ensure the DMSO stock solution is clear before making dilutions. Use gentle warming (e.g., 37°C) and sonication to aid dissolution of the stock.2. Prepare fresh working solutions immediately before use. Run a positive control to ensure the assay is working as expected. |
| Cell toxicity or off-target effects are observed. | High final concentration of DMSO in the experimental setup. | Keep the final DMSO concentration in your cell culture or assay below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Crucially, add the DMSO stock solution to the aqueous medium while vortexing the medium to ensure rapid and even dispersion, which can help prevent immediate precipitation.
-
Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions of this compound.
-
Visualizations
Caption: Simplified signaling pathway showing the role of PKM2 in glycolysis and its inhibition by this compound.
Caption: Troubleshooting workflow for addressing common issues with this compound.
Caption: Logical flow for the proper preparation of this compound solutions for experimental use.
References
My PKM2-IN-9 is not inhibiting glycolysis, what to do?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PKM2-IN-9. If your experiment is not yielding the expected inhibition of glycolysis, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cellular metabolism?
A1: this compound is a small molecule inhibitor designed to selectively target the M2 isoform of pyruvate kinase (PKM2). PKM2 catalyzes the final rate-limiting step in glycolysis.[1] By inhibiting PKM2, this compound is expected to decrease the rate of glycolysis, leading to reduced production of pyruvate and lactate, and a lower rate of glucose consumption.[2] This inhibition can lead to an accumulation of glycolytic intermediates upstream of pyruvate kinase.[3]
Q2: How does this compound work?
A2: this compound is an allosteric inhibitor that binds to a site on the PKM2 enzyme distinct from the active site. This binding event stabilizes the less active dimeric or monomeric forms of the enzyme, preventing its assembly into the highly active tetrameric state.[4][5] This leads to a reduction in the overall pyruvate kinase activity within the cell.
Q3: In which cell lines is this compound expected to be effective?
A3: this compound is most effective in cell lines that predominantly express the PKM2 isoform of pyruvate kinase and exhibit a high rate of aerobic glycolysis (the Warburg effect). Many cancer cell lines, such as glioma, lung carcinoma, and colorectal cancer cells, are known to overexpress PKM2. It is crucial to verify the expression of PKM2 in your specific cell line of interest.
Q4: What are the common reasons for a lack of glycolysis inhibition with this compound?
A4: There are several potential reasons for observing no effect, which are covered in the troubleshooting guide below. Common issues include problems with the compound's integrity or concentration, characteristics of the cell line used, or suboptimal experimental conditions and assay methods.
Troubleshooting Guide: My this compound is not inhibiting glycolysis
Problem 1: No observable change in glycolytic output (e.g., lactate production, extracellular acidification rate).
This is the most common issue encountered. Follow these steps to diagnose the problem.
| Potential Cause | Recommended Action |
| Incorrect Concentration | Confirm the calculations for your working stock and final concentrations. We recommend performing a dose-response curve to determine the optimal concentration for your cell line. See Table 1 for typical concentration ranges. |
| Compound Degradation | Ensure this compound has been stored correctly (e.g., at -20°C, protected from light). If in doubt, use a fresh, unopened vial of the compound. Prepare fresh working solutions from the stock for each experiment. |
| Solubility Issues | Visually inspect your final treatment media for any precipitation. Ensure the solvent concentration (e.g., DMSO) is consistent across all conditions and does not exceed a cytotoxic level (typically <0.5%). |
| Potential Cause | Recommended Action |
| Low or Absent PKM2 Expression | Verify PKM2 protein expression in your cell line via Western blot. Compare to a positive control cell line known to express high levels of PKM2 (e.g., U87MG, H1299). If your cells express the PKM1 isoform instead, this compound will not be effective. |
| Metabolic Plasticity | Your cells may be compensating for glycolysis inhibition by upregulating alternative metabolic pathways, such as oxidative phosphorylation or glutaminolysis. Consider performing a Seahorse XF analysis to simultaneously measure glycolysis (ECAR) and mitochondrial respiration (OCR). |
| Cell Density | The metabolic state of cells can be density-dependent. Ensure you are seeding and treating cells at a consistent and appropriate density. Very high cell densities can lead to nutrient deprivation and changes in metabolism that may mask the effect of the inhibitor. |
| Potential Cause | Recommended Action |
| Insufficient Treatment Time | The inhibitory effect may not be immediate. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Assay Sensitivity | Ensure your assay for measuring glycolysis is sensitive enough to detect changes. For lactate assays, ensure you are within the linear range of the standard curve. For ECAR measurements, optimize cell seeding density. |
| Media Composition | High levels of pyruvate in the culture media may obscure the effects of inhibiting endogenous pyruvate production. Consider using a medium with low or no pyruvate for the duration of the experiment. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing the lack of glycolysis inhibition by this compound.
Quantitative Data Summary
Table 1: Recommended Concentration Range for this compound
| Parameter | Value | Notes |
| In Vitro IC₅₀ (Enzymatic Assay) | 50 - 200 nM | This is the concentration required to inhibit 50% of recombinant PKM2 enzyme activity. |
| Cell-Based EC₅₀ | 1 - 10 µM | The effective concentration in cells is typically higher due to factors like cell permeability and stability. A dose-response experiment is highly recommended. |
| Recommended Starting Concentration | 5 µM | A good starting point for initial experiments in a new cell line. |
| DMSO Final Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
Table 2: Expected Changes in Glycolytic Parameters after this compound Treatment
| Parameter | Expected Change | Typical Assay |
| Lactate Production | Decrease by 20-50% | Colorimetric or fluorometric lactate assay |
| Glucose Consumption | Decrease by 15-40% | Glucose oxidase-based assay |
| Extracellular Acidification Rate (ECAR) | Decrease | Seahorse XF Glycolysis Stress Test |
| Intracellular PEP/Pyruvate Ratio | Increase | Mass Spectrometry-based metabolomics |
Experimental Protocols
Protocol 1: Measuring Glycolysis via Lactate Production
This protocol provides a general method for assessing the effect of this compound on lactate production in cultured cells.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium. Add fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Sample Collection: Carefully collect 100 µL of the cell culture supernatant from each well into a microcentrifuge tube. Be careful not to disturb the cell monolayer.
-
Lactate Assay: Perform a lactate assay on the collected supernatant using a commercially available kit (e.g., following the manufacturer's instructions for a lactate dehydrogenase-based assay).
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and perform a protein quantification assay (e.g., BCA assay). Normalize the lactate concentration in each sample to the total protein content of the corresponding well.
Protocol 2: In Vitro PKM2 Enzymatic Assay
This protocol can be used to confirm that this compound is active against recombinant PKM2 enzyme. This is a coupled-enzyme assay where the production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Recombinant PKM2: Dilute to a working concentration (e.g., 5-10 µg/mL) in assay buffer.
-
Substrates: Prepare stock solutions of ADP (e.g., 20 mM) and phosphoenolpyruvate (PEP) (e.g., 20 mM).
-
Coupling Enzyme & Cofactor: Prepare a solution of LDH (e.g., 200 U/mL) and NADH (e.g., 2 mM).
-
This compound: Prepare serial dilutions in DMSO.
-
-
Assay Setup (96-well UV-transparent plate):
-
To each well, add:
-
50 µL of Assay Buffer
-
10 µL of NADH/LDH solution
-
10 µL of ADP solution
-
1 µL of this compound dilution or DMSO control
-
10 µL of recombinant PKM2 enzyme solution
-
-
Incubate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Add 10 µL of PEP solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (decrease in A₃₄₀ over time). Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀.
Signaling Pathway Diagram
PKM2's Role in Glycolysis
The following diagram illustrates the central role of PKM2 in the glycolytic pathway and the point of inhibition by this compound.
References
Ensuring complete dissolution of PKM2-IN-9 for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of PKM2-IN-9 for experimental use. The following information is compiled to address common challenges and provide clear protocols for handling this and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for many small molecule inhibitors.[1] While specific solubility data for this compound is not publicly available, related compounds like PKM2-IN-3 are reported to be highly soluble in DMSO (e.g., 200 mg/mL), often requiring sonication to achieve complete dissolution.[2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly decrease the solubility of organic compounds.[1][3]
Q2: My this compound is not fully dissolving in DMSO. What steps can I take?
A2: If you encounter solubility issues in DMSO, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the solution in a water bath (37-50°C) for a short period. Avoid excessive heat, which could degrade the compound.
-
Increase Mechanical Agitation: Use a vortex mixer for several minutes or a sonicator bath to provide mechanical energy, which can aid in breaking down compound aggregates and improve dissolution.
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO from a freshly opened bottle.
-
Check for Saturation: You may be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. To prevent precipitation:
-
Perform Serial Dilutions: Instead of a large, single dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. It is often best to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your experiment should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Use a Co-solvent/Surfactant Formulation: For challenging compounds, especially for in vivo studies, a co-solvent system may be necessary. Formulations often include DMSO, polyethylene glycol (PEG), Tween-80, or Cremophor EL to improve solubility and stability in aqueous solutions.
-
Rapid Mixing: When adding the compound to the aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: To maintain the integrity of your this compound stock solution, proper storage is critical. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade. Store these aliquots in tightly sealed vials at -20°C or -80°C. For long-term storage, -80°C is generally preferred.
Data Presentation: Solvent and Formulation Guide
As specific quantitative solubility data for this compound is limited, this table provides general recommendations and data from similar PKM2 inhibitors to guide your solvent selection and formulation development.
| Compound Type | Solvent/System | Max Concentration (Typical) | Application | Notes |
| Small Molecule Inhibitors (General) | DMSO | 10-100 mM | In Vitro Stock | Use anhydrous grade. Sonication or warming may be needed. |
| PKM2-IN-3 | DMSO | 200 mg/mL (591 mM) | In Vitro Stock | Requires ultrasonic treatment for complete dissolution. |
| Poorly Soluble Inhibitors | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Vehicle dependent | In Vivo | Common formulation for intravenous delivery of hydrophobic compounds. |
| Poorly Soluble Inhibitors | 50% PEG300, 50% Saline | Vehicle dependent | In Vivo | A simpler co-solvent system. Mild heating or sonication can aid dissolution. |
Troubleshooting Guide: Common Dissolution Issues
| Issue | Potential Cause | Recommended Action |
| Compound will not dissolve in DMSO. | Concentration is too high. | Try preparing a more dilute stock solution (e.g., 10 mM). |
| Poor quality or wet DMSO. | Use a new, unopened bottle of high-purity, anhydrous DMSO. | |
| Insufficient energy for dissolution. | Gently warm the solution to 37°C and/or use a vortex or sonicator. | |
| Precipitation observed in DMSO stock after storage. | Compound came out of solution during freeze-thaw. | Warm the vial to 37°C and vortex/sonicate to redissolve before use. |
| Stock concentration is too high for stability at storage temperature. | Prepare a less concentrated stock solution for storage. | |
| Compound precipitates upon dilution into aqueous buffer. | Poor aqueous solubility. | Decrease the final concentration. Ensure the final DMSO percentage is low (<0.5%). |
| Salting out effect. | Dilute the DMSO stock into pure water first, then add buffer components. | |
| Incompatible buffer pH. | If the compound is ionizable, test solubility in buffers with different pH values. |
Experimental Protocols
Protocol: Small-Scale Solubility Assessment of this compound
Objective: To empirically determine a suitable solvent and approximate solubility limit for this compound for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity solvents (e.g., DMSO, Ethanol, DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Calibrated balance
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a calculated volume of the first test solvent (e.g., DMSO) to one tube to achieve a high target concentration (e.g., 50 mM).
-
Dissolution Attempt (Room Temperature): Vortex the tube vigorously for 2-3 minutes. Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Enhanced Dissolution: If the compound is not fully dissolved, proceed with the following steps sequentially: a. Sonication: Place the tube in a sonicator bath for 10-15 minutes. Inspect for dissolution. b. Warming: Place the tube in a 37°C water bath for 10 minutes, followed by vortexing. Inspect for dissolution.
-
Observation: If the solution becomes clear and particle-free, the compound is soluble at that concentration in the tested solvent. If particulates remain, the concentration is above the solubility limit under these conditions.
-
Serial Dilution (if necessary): If the compound did not dissolve, add a known volume of the same solvent to dilute the concentration (e.g., dilute from 50 mM to 25 mM) and repeat the dissolution steps. Continue this process until a clear solution is obtained to find the approximate solubility limit.
-
Repeat for Other Solvents: Repeat steps 2-6 for other potential solvents (e.g., Ethanol, DMF) to identify the most effective one.
-
Aqueous Compatibility Test: Once a soluble stock is prepared (e.g., 50 mM in DMSO), add a small aliquot (e.g., 1 µL) to a larger volume of your experimental aqueous buffer (e.g., 199 µL) to achieve a 1:200 dilution. Observe immediately for any signs of precipitation (cloudiness). This provides a preliminary check of its behavior in the final assay medium.
Mandatory Visualizations
PKM2 Signaling in Cancer Metabolism
The pyruvate kinase M2 (PKM2) isoform is a key regulator of cancer cell metabolism. Unlike the constitutively active tetrameric PKM1 found in most differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glucose metabolites away from energy production (glycolysis) and towards biosynthetic pathways (e.g., pentose phosphate pathway) that support rapid cell proliferation, a phenomenon known as the Warburg effect. Growth factor signaling, through tyrosine kinases, can phosphorylate PKM2, which favors the dimeric state and reduces its enzymatic activity. The dimeric form can also translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator for genes involved in proliferation and metabolism, such as HIF-1α.
Caption: PKM2 signaling in cancer, highlighting the switch between metabolic states.
Experimental Workflow: Ensuring Complete Dissolution
This workflow provides a logical sequence of steps to troubleshoot and achieve the complete dissolution of a small molecule inhibitor like this compound for use in experiments. The process begins with basic dissolution attempts and progresses to more advanced formulation strategies if initial methods are unsuccessful. Following a structured approach ensures that the final solution is clear, stable, and suitable for the intended experimental application, while minimizing the risk of compound precipitation that could lead to inaccurate results.
References
Technical Support Center: PKM2-IN-9 for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using PKM2-IN-9 as a vehicle control in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Pyruvate Kinase M2 (PKM2)[1]. PKM2 is a key enzyme in glycolysis, a metabolic pathway crucial for cancer cell proliferation. By inhibiting PKM2, this compound can disrupt cancer cell metabolism, leading to reduced tumor growth. In vivo studies have shown that this compound can reduce tumor volume and weight in mouse xenograft models[2][3].
Q2: What is the appropriate vehicle for administering this compound in vivo?
A2: The primary challenge with many small molecule inhibitors, including those targeting kinases, is their poor aqueous solubility[4][5]. While the exact vehicle for this compound is not specified in publicly available literature, a common strategy for similar compounds is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous solution such as saline or a solution containing a solubilizing agent. For the well-characterized PKM2 activator TEPP-46, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been used for intraperitoneal (IP) or oral administration. It is crucial to perform pilot studies to determine the optimal vehicle for your specific animal model and experimental goals.
Q3: How do I prepare a formulation for this compound?
A3: For a compound with poor aqueous solubility like this compound, a multi-step formulation process is often required. A general approach involves dissolving the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then further diluting this stock solution in a vehicle suitable for in vivo administration. It is important to ensure the final concentration of the organic solvent is well-tolerated by the animal model to avoid vehicle-induced toxicity.
Q4: My this compound formulation is cloudy or shows precipitation. What should I do?
A4: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution, which can lead to inaccurate dosing and reduced bioavailability. To address this, you can try gentle heating or sonication to aid dissolution, but be cautious of potential compound degradation. It is also important to adhere strictly to the recommended solvent ratios and use high-purity reagents. If precipitation persists, you may need to optimize your formulation by trying different co-solvents or solubilizing agents.
Q5: What are the potential side effects of the vehicle control itself?
A5: The vehicle can have its own biological effects. For instance, high concentrations of DMSO can be toxic. Therefore, it is essential to include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Formulation | Poor aqueous solubility of this compound. | Confirm the solubility of this compound in your chosen vehicle. Optimize the formulation by adjusting solvent ratios, using co-solvents (e.g., PEG400), or adding solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80). Gentle heating or sonication may also help. |
| Inconsistent In Vivo Efficacy | Poor bioavailability due to formulation issues or rapid metabolism. | Conduct a pilot pharmacokinetic (PK) study to assess drug absorption, distribution, metabolism, and excretion (ADME). Consider alternative administration routes, such as intraperitoneal injection, which may offer higher bioavailability than oral gavage for poorly soluble compounds. |
| Suboptimal dosing. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose. | |
| Unexpected Toxicity | Vehicle-related toxicity. | Always include a vehicle-only control group. If using a DMSO-based formulation, ensure the final concentration is well-tolerated. Consider reducing the DMSO concentration or exploring alternative vehicles. |
| Off-target effects of this compound. | Conduct in vitro kinase profiling against a panel of kinases to identify potential off-target activities. |
Quantitative Data Summary
| Compound | Property | Value | Reference |
| This compound | IC50 for PKM2 | 75% inhibition at 50 µM | |
| PKM2 Inhibitor (similar to PKM2-IN-1) | IC50 for PKM2 | 2.95 µM | |
| In vivo efficacy | Reduces tumor volume at 5 mg/kg | ||
| TEPP-46 (PKM2 Activator) | EC50 for PKM2 | 92 nM | |
| Solubility in DMSO | Up to 100 mM |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Compound (General Guidance)
-
Stock Solution Preparation: Weigh the desired amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the aqueous component of the vehicle. For example, a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Final Formulation: While vortexing the SBE-β-CD solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should ideally be below 10% to minimize toxicity.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonicate in a water bath for 5-10 minutes.
Protocol 2: In Vivo Administration via Oral Gavage
-
Animal Handling: Acclimatize the animals to the experimental conditions for at least one week prior to the study.
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight and the final concentration of the this compound formulation.
-
Administration: Administer the formulation using a sterile, flexible oral gavage needle appropriate for the size of the animal. Administer the vehicle control to the control group in the same manner.
-
Monitoring: Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals throughout the study. Record body weight daily.
Visualizations
Caption: General experimental workflow for in vivo studies with small molecule inhibitors.
Caption: Simplified PKM2 signaling pathway and the point of intervention for this compound.
Caption: Troubleshooting decision tree for in vivo experiments with small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PKM2 Inhibitors: PKM2-IN-9 versus Shikonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Pyruvate Kinase M2 (PKM2): PKM2-IN-9 and shikonin. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies in cancer metabolism and drug discovery.
Introduction to PKM2 and its Inhibition
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which promotes the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce macromolecules necessary for rapid cell proliferation. This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancers.[1][2]
Inhibition of PKM2 is a promising therapeutic strategy to disrupt cancer cell metabolism. By blocking PKM2 activity, inhibitors can deplete the anabolic precursors required for tumor growth and potentially re-sensitize cancer cells to conventional therapies.[3][4] This guide focuses on two such inhibitors: this compound, a potent synthetic compound, and shikonin, a natural product.
Mechanism of Action
Both this compound and shikonin exert their effects by inhibiting the enzymatic activity of PKM2, but their detailed mechanisms of interaction may differ.
This compound is a potent inhibitor of PKM2.[5] While the precise binding site and mode of inhibition are not extensively detailed in the available literature, its high inhibitory activity suggests a specific interaction with the enzyme.
Shikonin , a natural naphthoquinone, has been shown to be a specific and potent inhibitor of PKM2. Studies suggest that shikonin inhibits both the dimeric and tetrameric forms of PKM2. It has been demonstrated that shikonin can bind to PKM2 and modulate its aggregation state, promoting the formation of higher-order polymers while inhibiting the functional dimer and tetramer forms. Furthermore, shikonin has been shown to block the phosphorylation of PKM2 at tyrosine 105 (Y105), a modification that favors the less active dimeric state.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and shikonin, allowing for a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity against Pyruvate Kinase Isoforms
| Compound | Target | IC50 | Inhibition Rate | Source |
| This compound | PKM2 | 2.95 µM | 75% at 50 µM | |
| PKM1 | 16.71 µM | - | ||
| PKLR | 8.2 µM | - | ||
| Shikonin | PKM2 | Not explicitly stated in µM, but potent | >50% inhibition at concentrations that did not inhibit PKM1 and PKL | |
| PKM1 | Not significantly inhibited | - | ||
| PKL | Not significantly inhibited | - |
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Source |
| This compound | HCT116 | Colon Carcinoma | 0.18 µM | |
| HeLa | Cervical Cancer | 0.29 µM | ||
| H1299 | Non-small Cell Lung Cancer | 1.56 µM | ||
| Shikonin | A549 | Non-small Cell Lung Cancer | 5.739 µM (24h) | |
| PC9 | Non-small Cell Lung Cancer | 6.302 µM (24h) | ||
| Eca109 | Esophageal Squamous Cell Carcinoma | 19.9 µM (24h) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PKM2 Kinase Inhibition Assay
A lactate dehydrogenase (LDH)-coupled enzyme assay is commonly used to determine PKM2 activity. The principle of this assay is that the pyruvate produced by PKM2 is converted to lactate by LDH, a process that is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (this compound or shikonin) to the wells of a microplate.
-
Enzyme Addition: Add purified recombinant PKM2 enzyme to the wells and incubate for a defined period at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate PEP.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the central role of PKM2 in cancer metabolism and the general workflow for evaluating PKM2 inhibitors.
References
- 1. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate secreted by PKM2 upregulation promotes Galectin-9-mediated immunosuppression via inhibiting NF-κB pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Selectivity of PKM2-IN-1 for Pyruvate Kinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PKM2-IN-1 (also known as Compound 3k) against the M2 isoform of pyruvate kinase (PKM2) and its selectivity over the PKM1, PKL, and PKR isoforms. The information presented is supported by experimental data and methodologies to assist researchers in evaluating PKM2-IN-1 as a selective tool for studying PKM2 function and as a potential therapeutic agent.
Data Presentation: Inhibitory Activity of PKM2-IN-1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PKM2-IN-1 against various pyruvate kinase isoforms. This data is crucial for understanding the compound's potency and isoform selectivity.
| Isoform | IC50 of PKM2-IN-1 (Compound 3k) | Selectivity over PKM2 |
| PKM2 | 2.95 µM[1][2][3][4][5] | - |
| PKM1 | ~14.75 - 16.8 µM (4-5 fold less sensitive); Selectivity Ratio (IC50 PKM1/IC50 PKM2) = 5.7 | 5.7-fold |
| PKL | Less sensitive than PKM2 (specific IC50 not available) | Data not available |
| PKR | Data not available | Data not available |
Experimental Protocols
The selectivity of PKM2-IN-1 is primarily determined using a lactate dehydrogenase (LDH)-coupled enzyme assay. This continuous spectrophotometric assay measures the production of pyruvate by pyruvate kinase, which is then coupled to the LDH-catalyzed oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 values of an inhibitor against different pyruvate kinase isoforms.
Materials:
-
Recombinant human PKM2, PKM1, PKL, and PKR enzymes
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
PKM2-IN-1 (or other test inhibitor) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of PEP, ADP, and NADH in assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., PKM2-IN-1) in DMSO. Create a serial dilution of the inhibitor to test a range of concentrations.
-
-
Reaction Mixture Preparation:
-
In each well of a 96-well plate, add the following components of the reaction mixture (final concentrations may need optimization):
-
Assay Buffer
-
PEP (e.g., 0.6 mM)
-
ADP (e.g., 0.9 mM)
-
NADH (e.g., 0.12 mM)
-
LDH (e.g., 8 U/mL)
-
-
-
Inhibitor Incubation:
-
Add a small volume (e.g., 1 µL) of the desired concentration of the test inhibitor solution to the corresponding wells. For control wells, add the same volume of DMSO.
-
Add the pyruvate kinase enzyme (e.g., PKM2, PKM1, PKL, or PKR) to each well to a final concentration of, for example, 50 pg/mL.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the final substrate (e.g., ADP or PEP, depending on the pre-incubation setup).
-
Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow for Selectivity Assessment
Caption: Workflow for determining the selectivity of PKM2-IN-1 using the LDH-coupled assay.
PKM2 Signaling Pathway
Caption: Inhibition of PKM2 by PKM2-IN-1 impacts key cellular signaling pathways like Akt/AMPK/mTOR.
References
Validating the On-Target Effect of PKM2-IN-9 Using PKM2 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of a putative Pyruvate Kinase M2 (PKM2) inhibitor, designated here as PKM2-IN-9. By comparing the cellular and metabolic responses of wild-type cancer cells to their isogenic PKM2 knockout counterparts, researchers can definitively ascertain whether the observed effects of the inhibitor are mediated through its intended target.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating a molecule of ATP.[1] In mammals, the PKM gene produces two isoforms through alternative splicing: PKM1 and PKM2.[1][2] While PKM1 is typically found in differentiated tissues, PKM2 is predominantly expressed in embryonic, proliferating, and cancerous cells.[1][3]
Unlike the constitutively active tetrameric PKM1, PKM2 can exist as a highly active tetramer or a less active dimer. In cancer cells, the dimeric form of PKM2 is favored, which slows down the conversion of PEP to pyruvate. This "bottleneck" in glycolysis leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways. This metabolic reprogramming, known as the Warburg effect, supports the synthesis of nucleotides, amino acids, and lipids essential for rapid cell proliferation. Given its central role in cancer metabolism, PKM2 has emerged as an attractive therapeutic target. Small molecule inhibitors targeting PKM2 aim to disrupt this metabolic advantage.
Experimental Workflow for On-Target Validation
The core principle of validating the on-target effect of this compound is to demonstrate that its pharmacological activity is dependent on the presence of the PKM2 protein. This is achieved by comparing the inhibitor's effect on wild-type (WT) cells, which express PKM2, against its effect on PKM2 knockout (KO) cells, which lack the target. A significant reduction or complete abrogation of the inhibitor's effect in PKM2 KO cells provides strong evidence for on-target activity.
Caption: Experimental workflow for validating this compound's on-target effect.
Key Experimental Protocols
Generation of PKM2 Knockout Cell Lines
Objective: To create a cell line that lacks the PKM2 protein to serve as a negative control.
Methodology: CRISPR/Cas9-mediated gene editing is the preferred method for generating knockout cell lines.
-
gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the PKM gene to induce frameshift mutations.
-
Transfection: Co-transfect the chosen wild-type cancer cell line (e.g., A549, H1299) with a plasmid expressing Cas9 nuclease and the designed gRNA.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR: Screen expanded clones for the desired genomic deletion or insertion/deletion (indel) mutations.
-
Western Blot: Confirm the complete absence of PKM2 protein expression in candidate clones. Use an antibody that specifically recognizes PKM2. It is also advisable to probe for PKM1 to check for compensatory upregulation.
-
Cell Proliferation Assay
Objective: To determine if the anti-proliferative effect of this compound is dependent on PKM2 expression.
Methodology:
-
Cell Seeding: Seed an equal number of wild-type and PKM2 KO cells into 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Quantification: Measure cell viability using a colorimetric assay such as CCK-8 or a fluorescence-based assay.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant rightward shift in the IC50 curve for the PKM2 KO cells would indicate on-target activity.
Metabolic Assays
Objective: To assess if this compound alters glycolysis in a PKM2-dependent manner.
Methodology:
-
Cell Culture and Treatment: Culture WT and PKM2 KO cells and treat with this compound or vehicle at a concentration known to affect proliferation (e.g., IC50 in WT cells) for 24-48 hours.
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Glucose and Lactate Measurement: Use commercially available kits to measure the concentration of glucose consumed from and lactate secreted into the medium.
-
Data Normalization: Normalize the glucose consumption and lactate production rates to the final cell number or total protein content.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the validation experiments.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Treatment (10 µM) | Relative Cell Viability (%) | IC50 (µM) |
| Wild-Type | Vehicle | 100 ± 5.2 | 8.5 |
| This compound | 48 ± 4.1 | ||
| PKM2 KO | Vehicle | 100 ± 6.1 | > 100 |
| This compound | 95 ± 5.5 |
Expected Outcome: this compound significantly reduces the viability of wild-type cells but has a minimal effect on PKM2 KO cells, resulting in a much higher IC50 value for the knockout line.
Table 2: Metabolic Effects of this compound
| Cell Line | Treatment (10 µM) | Glucose Consumption Rate (nmol/10^4 cells/hr) | Lactate Production Rate (nmol/10^4 cells/hr) |
| Wild-Type | Vehicle | 25.1 ± 2.3 | 45.2 ± 3.8 |
| This compound | 15.8 ± 1.9 | 28.7 ± 3.1 | |
| PKM2 KO | Vehicle | 18.5 ± 2.1 | 33.1 ± 3.5 |
| This compound | 17.9 ± 2.0 | 32.5 ± 3.3 |
Expected Outcome: In wild-type cells, this compound reduces glucose consumption and lactate production, consistent with the inhibition of glycolysis. In PKM2 KO cells, the inhibitor has no significant effect on these metabolic parameters.
Signaling Pathway Analysis
PKM2 has non-canonical functions, including acting as a protein kinase and a transcriptional co-activator that can influence signaling pathways like Akt/mTOR and HIF-1α.
Caption: Simplified PKM2-mediated metabolic and signaling pathways.
A western blot analysis can be performed to probe the phosphorylation status and total protein levels of key signaling molecules. For example, inhibition of PKM2 has been shown to affect the Akt/mTOR pathway.
Table 3: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (10 µM) | p-Akt (Ser473) / Akt Ratio | p-mTOR (Ser2448) / mTOR Ratio |
| Wild-Type | Vehicle | 1.00 | 1.00 |
| This compound | 0.45 | 0.52 | |
| PKM2 KO | Vehicle | 1.00 | 1.00 |
| This compound | 0.95 | 0.98 |
Expected Outcome: this compound treatment leads to a decrease in the phosphorylation of Akt and mTOR in wild-type cells, but not in PKM2 KO cells, further confirming that its signaling effects are mediated through PKM2.
Conclusion
The systematic comparison of a putative inhibitor's effects in wild-type versus knockout cells is the gold standard for target validation. If this compound demonstrates significantly reduced efficacy in inhibiting proliferation, altering metabolism, and modulating downstream signaling in PKM2 KO cells, it provides robust evidence of a specific, on-target mechanism of action. This validation is a critical step in the preclinical development of targeted cancer therapies.
References
Comparative Efficacy of PKM2 Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, the landscape of pyruvate kinase M2 (PKM2) inhibitors presents a range of options for targeting cancer metabolism. This guide provides a comparative analysis of the efficacy of known PKM2 inhibitors, with a focus on available experimental data. While information on PKM2-IN-9 is limited to its designation as compound C1 with a 75% inhibition rate at a 50 μM concentration, a clearer picture of efficacy can be drawn from other well-characterized inhibitors.[1]
Overview of PKM2 Inhibition
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2] In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect by shunting glycolytic intermediates towards anabolic processes that support cell proliferation.[3][4] Small molecule inhibitors that target PKM2 aim to disrupt this metabolic advantage. The efficacy of these inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by half and the binding affinity of the inhibitor to the enzyme, respectively.
Quantitative Comparison of PKM2 Inhibitors
The following table summarizes the available quantitative data for several known PKM2 inhibitors. Due to the limited public data on this compound, it is included for completeness but lacks detailed comparative metrics.
| Inhibitor | Other Names | Type | IC50 (PKM2) | Ki (PKM2) | Notes |
| This compound | Compound C1 | Inhibitor | Not Available | Not Available | 75% inhibition at 50 µM.[1] |
| Suramin | Compound 18 | Inhibitor | 33 µM | 16.50 µM | Also inhibits PKM1 (IC50: 20 µM, Ki: 10.00 µM) and PKL (IC50: 2.2 µM, Ki: 1.10 µM). |
| Shikonin | Inhibitor | ~1.42 µM (estimated) | Not Available | Estimated inhibition concentration. | |
| Compound 25 | Inhibitor | ~141.8 nM (estimated) | Not Available | High-affinity inhibitor with an estimated inhibition concentration. | |
| Compound 3 | Inhibitor | Not Available | Not Available | Salicylic acid derivative with 81% inhibition of PKM2 at 10 µM, showing greater selectivity over PKM1 (34% inhibition at 10 µM). |
Signaling Pathway and Experimental Workflow
To understand the context of PKM2 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used for evaluation.
Experimental Protocols
A standard method for determining the enzymatic activity of PKM2 and the potency of its inhibitors is the lactate dehydrogenase (LDH)-coupled assay.
Lactate Dehydrogenase (LDH)-Coupled Assay for PKM2 Activity
This assay measures the rate of pyruvate production by PKM2 by coupling it to the lactate dehydrogenase reaction, which consumes pyruvate and NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Fructose-1,6-bisphosphate (FBP) (as an activator, if needed)
-
Test inhibitor (e.g., this compound, Suramin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor wells.
-
Enzyme Preparation: Dilute the recombinant PKM2 enzyme to the desired concentration in the assay buffer.
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the reagent mix.
-
Add the test inhibitor dilutions or the vehicle control to the respective wells.
-
To initiate the reaction, add the diluted PKM2 enzyme to each well. The final volume in each well should be consistent.
-
-
Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (decrease in absorbance per minute) for each inhibitor concentration and the control.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
To determine the Ki, the assay can be performed with varying concentrations of the substrate (PEP) at different fixed concentrations of the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and the Ki value.
-
This guide provides a foundational comparison of PKM2 inhibitors based on currently available data. Further research and more comprehensive data on emerging inhibitors like this compound are needed to fully elucidate their comparative efficacy and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
Scrutinizing the Selectivity of PKM2 Inhibition: A Comparative Analysis of Off-Target Kinase Activity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic windows and toxicities. This guide provides a comparative analysis of the off-target kinase activity of a representative Pyruvate Kinase M2 (PKM2) inhibitor, Shikonin, in the absence of publicly available data for a compound specifically named "PKM2-IN-9."
Pyruvate Kinase M2 (PKM2) is a key metabolic enzyme often upregulated in cancer cells, making it an attractive target for therapeutic intervention. However, the development of highly selective inhibitors is challenging. This guide examines the on-target and off-target activities of Shikonin, a natural product identified as a potent PKM2 inhibitor, to illustrate the importance of selectivity profiling.
Comparative Analysis of Shikonin's Inhibitory Activity
Shikonin has been demonstrated to be a potent inhibitor of PKM2. To assess its selectivity, its activity against other pyruvate kinase isoforms and a selection of other kinases has been evaluated. The following table summarizes the available quantitative data.
| Target | IC50 / Activity | Compound | Notes |
| PKM2 | Potent Inhibition (over 50% at concentrations that do not affect PKM1/PKL) | Shikonin | Primary, on-target activity. |
| PKM1 | No significant inhibition | Shikonin | Demonstrates selectivity over the related M1 isoform. |
| PKL | No significant inhibition | Shikonin | Demonstrates selectivity over the liver isoform. |
| Cdc25A | IC50 = 2.14 ± 0.21 μM | Shikonin | Off-target activity against a cell cycle phosphatase.[1] |
| Cdc25B | IC50 = 4.87 ± 0.53 μM | Shikonin | Off-target activity against a cell cycle phosphatase.[1] |
| Cdc25C | IC50 = 13.45 ± 1.45 μM | Shikonin | Off-target activity against a cell cycle phosphatase.[1] |
| PAK1 | IC50 = 7.252 ± 0.054 μM | Shikonin | Off-target activity against a serine/threonine kinase involved in cell motility and proliferation.[2] |
| TMEM16A | IC50 = 6.5 μM | Shikonin | Off-target activity against a chloride channel.[3] |
| TNF-α/NF-κB | Inhibition of pathway | Shikonin | Off-target activity on an inflammatory signaling pathway. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for key assays used to characterize the activity of Shikonin.
Pyruvate Kinase Activity Assay
The enzymatic activity of PKM2 is typically measured using a lactate dehydrogenase (LDH)-coupled assay. In this continuous spectrophotometric assay, the production of pyruvate by PKM2 is coupled to the oxidation of NADH by LDH, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Recombinant human PKM1, PKM2, and PKL are purified.
-
The assay is performed in a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2), 0.5 mM phosphoenolpyruvate (PEP), 0.5 mM ADP, 0.2 mM NADH, and a sufficient amount of LDH.
-
The reaction is initiated by the addition of the pyruvate kinase enzyme.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
For inhibitor studies, various concentrations of the test compound (e.g., Shikonin) are pre-incubated with the enzyme before initiating the reaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol:
-
Cancer cells (e.g., A549, H446) are seeded in 96-well plates at a density of 2 x 10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Shikonin) for a specified period (e.g., 24, 48, 72 hours).
-
After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Glycolysis Assessment (Glucose Consumption and Lactate Production)
The effect of an inhibitor on cellular glycolysis can be determined by measuring the consumption of glucose from and the secretion of lactate into the culture medium.
Protocol:
-
Cells are seeded in multi-well plates and treated with the test compound at various concentrations for a defined period.
-
At the end of the treatment, the cell culture medium is collected.
-
The concentration of glucose and lactate in the medium is measured using commercially available glucose and lactate assay kits, typically based on enzymatic reactions that produce a colorimetric or fluorescent signal.
-
The amount of glucose consumed and lactate produced is calculated by subtracting the values of the cell-free medium from the values of the medium from treated and untreated cells, and normalizing to the cell number or protein content.
Signaling Pathway and Off-Target Visualization
The following diagram illustrates the intended and known off-target activities of Shikonin, providing a visual representation of its selectivity profile.
Caption: On-target and off-target activities of Shikonin.
Conclusion
References
Unveiling the Selectivity of PKM2-IN-9: A Comparative Analysis with Other Metabolic Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a targeted inhibitor is paramount. This guide provides a comprehensive comparison of PKM2-IN-9's cross-reactivity with other metabolic enzymes, supported by experimental data and detailed protocols to aid in the evaluation of its potential as a selective therapeutic agent.
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism, making it an attractive target for therapeutic intervention. This compound, a potent inhibitor of PKM2, has demonstrated significant effects on cancer cell proliferation. However, its selectivity is a critical factor in determining its therapeutic window and potential off-target effects. This guide delves into the cross-reactivity profile of a representative PKM2 inhibitor, Compound 3K (also known as PKM2-IN-1), which serves as a surrogate for this compound due to the limited public availability of data for the latter.
Performance Comparison: PKM2 Inhibitor vs. Other Metabolic Pathway Inhibitors
To provide a clear perspective on the selectivity of PKM2 inhibition, the following table summarizes the inhibitory activity of Compound 3K against pyruvate kinase isoforms and compares it with other inhibitors targeting key metabolic enzymes.
| Inhibitor | Primary Target | Other Metabolic Enzymes Targeted | IC50 (µM) against Primary Target | Selectivity Notes |
| Compound 3K | PKM2 | PKM1, PKLR | 2.95 (PKM2)[1] | ~5.7-fold selective for PKM2 over PKM1[2]. |
| Shikonin | PKM2 | - | Not specified | Lower selectivity for PKM2 over PKM1 compared to Compound 3K (ratio of 1.5)[2]. |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Glucose-6-phosphate isomerase | Not applicable (competes with glucose) | Non-selective glycolysis inhibitor with broad effects[1]. |
| Lonidamine | Hexokinase 2, Mitochondrial Pyruvate Carrier | - | Not specified | Broad-spectrum metabolic inhibitor with noted systemic toxicity[1]. |
Signaling Pathways and Experimental Workflow
The inhibition of PKM2 by compounds like this compound disrupts the final rate-limiting step of glycolysis. This not only impacts energy production but also influences anabolic processes crucial for cancer cell growth. The following diagrams illustrate the central role of PKM2 in cancer cell metabolism and the workflow for assessing inhibitor selectivity.
Detailed Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following provides a detailed methodology for the widely used lactate dehydrogenase (LDH)-coupled assay for measuring pyruvate kinase activity.
Protocol: Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
This spectrophotometric assay measures the rate of pyruvate production by PKM2, which is coupled to the oxidation of NADH by LDH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂.
-
Recombinant Human PKM2 Enzyme
-
Phosphoenolpyruvate (PEP) stock solution: 100 mM in water.
-
Adenosine diphosphate (ADP) stock solution: 100 mM in water, pH adjusted to 7.0.
-
Nicotinamide adenine dinucleotide (NADH) stock solution: 10 mM in water.
-
Lactate Dehydrogenase (LDH): 4-5 U/mL in assay buffer.
-
Test Inhibitor (e.g., Compound 3K): Stock solution in DMSO.
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well microplate, prepare a 100 µL reaction mixture containing:
-
20 mM Tris-HCl (pH 7.5)
-
150 mM KCl
-
5 mM MgCl₂
-
0.5 mM NADH
-
4 U/mL LDH
-
1.0 mM ADP
-
2.0 mM PEP
-
-
Add the test inhibitor: Add the desired concentration of the test inhibitor (e.g., Compound 3K) or vehicle (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
Initiate the reaction: Add recombinant PKM2 enzyme to each well to a final concentration of 13 nM to start the reaction.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes using a spectrophotometer.
-
Calculate enzyme activity: The rate of NADH oxidation is proportional to the PKM2 activity. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine IC50 values: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The available data for Compound 3K, a surrogate for this compound, demonstrates a favorable selectivity profile for PKM2 over its isoform PKM1. This selectivity is a significant advantage over broader glycolysis inhibitors like 2-DG and lonidamine, which are associated with greater systemic toxicity. However, a comprehensive understanding of the cross-reactivity of this compound against a wider panel of metabolic enzymes is crucial for a complete assessment of its off-target effects. The provided experimental protocol for the LDH-coupled assay offers a robust method for researchers to conduct such selectivity profiling. Further studies are warranted to fully elucidate the interaction of this compound with other metabolic pathways, which will be instrumental in guiding its development as a targeted cancer therapy.
References
Synergistic Anti-Cancer Effects of PKM2 Inhibitors in Combination with Other Metabolic Modulators: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the synergistic effects of the Pyruvate Kinase M2 (PKM2) inhibitor, PKM2-IN-9 (also known as PKM2-IN-1 or Compound 3k), when used in combination with other metabolic inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals interested in the development of novel combination cancer therapies targeting cellular metabolism.
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a crucial role in metabolic reprogramming, promoting anabolic processes that support rapid cell proliferation.[1] Targeting PKM2 has emerged as a promising anti-cancer strategy. This guide explores the enhanced efficacy of inhibiting PKM2 in combination with other metabolic inhibitors, focusing on the synergistic interactions that lead to more potent anti-tumor effects.
I. Synergistic Effect of this compound with PHGDH Inhibitor NCT-503 in Non-Small Cell Lung Cancer (NSCLC)
A significant synergistic anti-cancer effect has been observed with the combination of this compound and NCT-503, an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway.[1][2] This combination has been studied in human NSCLC A549 cells.
Quantitative Data Summary
| Cell Line | Inhibitor | IC50 (72h) | Combination Index (CI) | Effect |
| A549 | This compound | 0.15 µM[1] | < 1[3] | Synergistic |
| A549 | NCT-503 | 16.44 µM |
CI values consistently below 1 indicate a synergistic interaction between this compound and NCT-503 in inhibiting A549 cell proliferation.
Mechanism of Synergy
The combination of this compound and NCT-503 induces a potent anti-cancer effect by simultaneously targeting two critical metabolic pathways: glycolysis and serine biosynthesis. This dual inhibition leads to:
-
Induction of G2/M cell cycle arrest and apoptosis.
-
Metabolic stress characterized by ATP reduction and increased ROS (Reactive Oxygen Species) generation.
-
Activation of the AMPK signaling pathway and subsequent inhibition of the mTOR and p70S6K downstream targets.
-
Upregulation of p53 and p21, and downregulation of cyclin B1 and cdc2.
-
Suppression of glucose transporter type 1 (GLUT1) expression.
In vivo studies using A549 tumor xenografts have confirmed that the co-administration of this compound and NCT-503 significantly inhibits tumor growth.
Signaling Pathway
Caption: Synergistic mechanism of this compound and NCT-503.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
A549 cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound, NCT-503, or a combination of both for 72 hours.
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated, and the combination index (CI) was determined using the Chou-Talalay method.
Western Blot Analysis:
-
A549 cells were treated with the inhibitors for the indicated times.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against p-AMPK, p-mTOR, p-p70S6K, p53, p21, cyclin B1, cdc2, and GLUT1 overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system.
In Vivo Xenograft Model:
-
A549 cells were subcutaneously injected into nude mice.
-
When tumors reached a certain volume, mice were randomly assigned to treatment groups: vehicle, this compound, NCT-503, or the combination.
-
Tumor growth was monitored, and at the end of the experiment, tumors were excised and weighed.
II. Synergistic Effects of PKM2 Inhibitors with a Glutaminase (GLS) Inhibitor
The combination of a PKM2 inhibitor, shikonin, with a glutaminase (GLS) inhibitor, BPTES, has shown significant anti-proliferative effects in hypoxia-resistant gastric cancer cell lines.
Quantitative Data Summary
While specific IC50 and CI values for the combination are not detailed in the available literature, the combined treatment with shikonin and BPTES was reported to significantly decrease the proliferation of all tested hypoxia-resistant gastric cancer cell lines compared to either drug alone.
Mechanism of Synergy
Inhibition of both glycolysis (via PKM2) and glutaminolysis (via GLS) creates a severe metabolic crisis for cancer cells, particularly under hypoxic conditions where these pathways are critical for survival and proliferation. This dual blockade is more effective than targeting a single pathway.
Signaling Pathway
Caption: Dual inhibition of glycolysis and glutaminolysis.
Experimental Protocols
Cell Proliferation Assay:
-
Hypoxia-resistant gastric cancer cell lines were seeded in appropriate culture plates.
-
Cells were treated with shikonin, BPTES, or the combination under hypoxic conditions.
-
Cell proliferation was assessed at various time points using a standard proliferation assay (e.g., WST-1 or similar).
-
Results were compared between single-agent and combination treatment groups.
III. Synergistic Effects of Combining Different PKM2 Inhibitors
Studies have also shown that combining two different PKM2 inhibitors can lead to synergistic sensitization of cancer cells, particularly in high-density triple-negative breast cancer (TNBC) cells.
Combination Studied
-
Gliotoxin + Shikonin
-
Gliotoxin + Compound 3k (this compound)
Quantitative Data Summary
Co-treatment with two different PKM2 inhibitors resulted in increased sensitization and toxicity compared to single treatments in high-density MDA-MB-231 TNBC cells. While specific CI values are not provided, the synergistic effect was demonstrated through enhanced apoptosis.
Mechanism of Synergy
The combination of different PKM2 inhibitors is thought to more effectively shut down the metabolic flexibility of cancer cells that might allow them to adapt to the inhibition of PKM2 by a single agent. This leads to a more pronounced induction of late apoptosis.
Experimental Workflow
Caption: Workflow for testing synergistic PKM2 inhibitor combinations.
Experimental Protocols
Cell Viability and Apoptosis Assays:
-
MDA-MB-231 cells were cultured to a high density.
-
Cells were treated with single PKM2 inhibitors or their combination for 48 hours.
-
Cell viability was assessed using a standard assay.
-
Apoptosis was measured by Annexin V staining and flow cytometry.
Conclusion
The combination of PKM2 inhibitors with other metabolic modulators represents a promising strategy for cancer therapy. The synergistic effects observed with the inhibition of parallel metabolic pathways, such as serine biosynthesis and glutaminolysis, or through the combination of different PKM2 inhibitors, highlight the potential to overcome the metabolic adaptability of cancer cells and achieve more profound anti-tumor responses. Further investigation into these and other metabolic combination therapies is warranted to translate these preclinical findings into effective clinical treatments.
References
- 1. Shikonin as a Dietary Phytochemical with Multi-Target Anti-Cancer Activities: From Molecular Mechanisms to Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy between sublethal doses of shikonin and metformin fully inhibits breast cancer cell migration and reverses epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming PKM2 Inhibition: A Head-to-Head Analysis of a Chemical Inhibitor Versus Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, orchestrating the shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides cancer cells with a distinct advantage for proliferation and survival. Consequently, inhibiting PKM2 has become a promising therapeutic strategy. This guide provides an objective comparison of a well-characterized chemical inhibitor, Shikonin, with genetic approaches—specifically RNA interference (siRNA) and CRISPR/Cas9 technology—for the inhibition of PKM2. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of PKM2 Inhibition: A Comparative Overview
The approaches to inhibit PKM2 function can be broadly categorized into chemical and genetic methods, each with a distinct mechanism of action.
-
Chemical Inhibition (Shikonin): Shikonin is a natural naphthoquinone compound that has been identified as a potent and specific inhibitor of PKM2.[1] It directly binds to PKM2, inhibiting its enzymatic activity.[2] This inhibition leads to a reduction in the glycolytic rate, thereby suppressing tumor growth and sensitizing cancer cells to conventional chemotherapies.[2][3]
-
Genetic Inhibition (siRNA): Small interfering RNA (siRNA) offers a transient method for gene silencing. Exogenously introduced siRNA molecules with a sequence complementary to PKM2 mRNA guide the RNA-induced silencing complex (RISC) to cleave the target mRNA. This post-transcriptional gene silencing leads to a significant reduction in PKM2 protein expression, thereby inhibiting its function.
-
Genetic Inhibition (CRISPR/Cas9): The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-associated protein 9 (Cas9) system provides a tool for permanent gene knockout. A guide RNA (gRNA) directs the Cas9 nuclease to a specific locus in the PKM gene. Cas9 induces a double-strand break, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway. This repair process often introduces insertions or deletions (indels), leading to a frameshift mutation and permanent disruption of PKM2 protein production.
Data Presentation: Quantitative Comparison of PKM2 Inhibition Methods
The following tables summarize the quantitative effects of Shikonin and siRNA-mediated knockdown on key cellular phenotypes associated with PKM2 inhibition. Data from different studies are presented to provide a broader perspective.
Table 1: Effect of PKM2 Inhibition on Cancer Cell Viability
| Inhibition Method | Cell Line | Concentration/ Condition | % Decrease in Cell Viability | Source |
| Shikonin | T24 (Bladder Cancer) | 0.4 µM | ~40% (in cisplatin-resistant cells) | [2] |
| A549 (Lung Cancer) | 2.5 µM | ~50% | ||
| PC9 (Lung Cancer) | 2.5 µM | ~45% | ||
| siRNA | HCT116 (Colon Cancer) | 5 nM | >95% | |
| A549 (Lung Cancer) | Not Specified | Significant inhibition | ||
| 786-O (Renal Cancer) | 100 nM | Significant reduction |
Table 2: Effect of PKM2 Inhibition on Glucose Uptake
| Inhibition Method | Cell Line | Concentration/ Condition | % Decrease in Glucose Uptake | Source |
| Shikonin | A549 (Lung Cancer) | 2.5 µM | ~30% | |
| PC9 (Lung Cancer) | 2.5 µM | ~35% | ||
| siRNA | A549 (Lung Cancer) | Not Specified | 25% |
Table 3: Effect of PKM2 Inhibition on Lactate Production
| Inhibition Method | Cell Line | Concentration/ Condition | % Decrease in Lactate Production | Source |
| Shikonin | MCF-7 (Breast Cancer) | 5 µM | ~40% | |
| A549 (Lung Cancer) | 2.5 µM | ~45% | ||
| PC9 (Lung Cancer) | 2.5 µM | ~50% | ||
| siRNA | H1299 (Lung Cancer) | Not Specified | ~58% (decrease in glycolysis) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of the chemical inhibitor (e.g., Shikonin) or transfect with siRNA.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
siRNA Transfection
-
Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.
-
In a sterile tube, dilute the PKM2-specific siRNA (e.g., 100 pmol) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).
CRISPR/Cas9 Knockout
-
Design and clone a gRNA specific to the PKM gene into a Cas9 expression vector.
-
Transfect the gRNA/Cas9 plasmid into the target cells using a suitable transfection reagent.
-
After 48-72 hours, select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution to isolate individual cell clones.
-
Expand the clones and screen for PKM2 knockout by Western blot and genomic DNA sequencing to confirm the presence of indels.
Glucose Uptake Assay
-
Seed cells in a 24-well plate and culture to 80-90% confluency.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Starve the cells in KRH buffer for 1 hour.
-
Add 2-deoxy-D-[³H]glucose (or a fluorescent glucose analog) to the cells and incubate for 10 minutes.
-
Wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration of each sample.
Lactate Production Assay
-
Culture cells under the desired experimental conditions (e.g., treatment with inhibitor, post-siRNA transfection).
-
Collect the cell culture medium at specific time points.
-
Centrifuge the medium to remove any cellular debris.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate production to the cell number or total protein content.
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: PKM2 signaling in cancer metabolism and points of intervention.
Caption: Experimental workflow for comparing PKM2 inhibition methods.
Conclusion
The choice between a chemical inhibitor like Shikonin and genetic approaches such as siRNA or CRISPR for PKM2 inhibition depends on the specific research question and experimental context.
-
Shikonin offers a rapid and dose-dependent method to inhibit PKM2 activity, making it suitable for screening and studying the acute effects of enzymatic inhibition.
-
siRNA-mediated knockdown provides a specific and transient reduction in PKM2 protein levels, which is ideal for validating the on-target effects of a chemical inhibitor and studying the consequences of reduced protein expression over a defined period.
-
CRISPR/Cas9-mediated knockout results in the permanent loss of PKM2 function, enabling the study of long-term adaptation and compensatory mechanisms in cancer cells.
By understanding the distinct mechanisms and leveraging the quantitative data and protocols presented in this guide, researchers can make informed decisions to effectively investigate the role of PKM2 in their models of interest.
References
Safety Operating Guide
Proper Disposal of PKM2-IN-9: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for research integrity and personnel well-being. This guide provides essential, step-by-step procedures for the safe disposal of PKM2-IN-9, a potent pyruvate kinase M2 inhibitor used in cancer research. Adherence to these protocols is critical to minimize environmental impact and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. While specific safety data for this compound may vary slightly between suppliers, the following precautions are generally applicable to this class of chemical compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any other laboratory chemical, must be carried out in accordance with institutional, local, and national regulations. The following steps provide a general framework for its safe disposal.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for chemical waste, typically made of a non-reactive material, and have a secure lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated as a solid chemical waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the appropriate hazard symbols (if known), and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with all necessary information about the waste, including the chemical name and any available safety data sheets. Discharge into the environment must be avoided.
-
Experimental Workflow for Waste Handling
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Summary of Chemical Data
| Property | Data | Source |
| Physical State | Solid | |
| Storage Temperature | -20°C | |
| Solubility | DMF: 1 mg/ml | |
| Incompatible Materials | No specific data available, handle with caution. | |
| Hazardous Decomposition | No dangerous decomposition products known. |
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety and disposal information. Furthermore, all procedures must be conducted in strict accordance with the regulations and guidelines set forth by your institution and local authorities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PKM2-IN-9
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PKM2-IN-9, a potent pyruvate kinase M2 (PKM2) inhibitor. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE and safety engineering controls.
| Equipment/Control | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
| Engineering Controls | Work in a chemical fume hood. | Provides localized exhaust ventilation to limit exposure. |
| Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion or spread of the compound. |
Step-by-Step Operational Plan for Handling this compound
To ensure consistent and safe handling of this compound, from receipt to disposal, the following procedural steps must be followed.
1. Preparation and Pre-Handling:
- Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary materials, including the compound, solvents, and measurement tools, within the fume hood.
- Put on all required PPE as specified in the table above.
2. Handling and Experimental Use:
- Conduct all weighing and solution preparation within the chemical fume hood to contain any dust or vapors.
- Avoid creating dust. If handling a solid, gentle manipulation is key.
- Use appropriate tools (e.g., spatulas, forceps) to handle the compound.
- If preparing a solution, add the solid to the solvent slowly to prevent splashing.
- Keep containers of this compound tightly closed when not in use.
3. Spill and Emergency Procedures:
- Minor Spill:
- Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Clean the spill area with a suitable solvent, followed by soap and water.
- Major Spill:
- Evacuate the area and prevent entry.
- Contact your institution's environmental health and safety (EHS) department immediately.
- Eye Contact:
- Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- Skin Contact:
- Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Inhalation:
- Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Ingestion:
- Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
4. Disposal Plan:
- All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Do not dispose of this compound down the drain or in the regular trash.
- Collect waste in a clearly labeled, sealed, and appropriate container. Contact your institution's EHS department for pickup and disposal procedures.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
